4-Cyanostilbene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUHPLQCUQJSQW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13041-79-7 | |
| Record name | 4-Cyanostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Cyanostilbene via the Wittig Reaction: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-cyanostilbene, a valuable organic luminogen, utilizing the Wittig reaction. The Wittig reaction is a highly effective and versatile method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This document details the necessary protocols, from the preparation of the key phosphonium salt intermediate to the final olefination, purification, and characterization of the target compound. It is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a detailed, practical guide for laboratory synthesis.
Reaction Overview and Mechanism
The synthesis of this compound via the Wittig reaction is typically a two-step process:
-
Formation of the Phosphonium Salt: 4-Cyanobenzyl bromide is reacted with triphenylphosphine in an SN2 reaction to produce (4-cyanobenzyl)triphenylphosphonium bromide, the Wittig salt.[4][5]
-
The Wittig Reaction: The phosphonium salt is deprotonated with a base to form a phosphorus ylide. This nucleophilic ylide then reacts with benzaldehyde. The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to yield the desired this compound and triphenylphosphine oxide as a byproduct.[6][7] The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8]
The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the stability of the ylide. Ylides stabilized by electron-withdrawing groups, such as the cyano group in this synthesis, predominantly yield the (E)-alkene.[1][9]
Experimental Protocols
Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. 4-cyanobenzyl bromide is a lachrymator.
This protocol utilizes an efficient microwave-assisted method, which significantly reduces reaction time compared to conventional heating.[10][11]
Reagents and Materials:
-
Triphenylphosphine (PPh₃)
-
4-Cyanobenzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Microwave reactor with a carbon-coated quartz ampoule
-
Filtration apparatus
-
Beakers and flasks
Procedure:
-
In a carbon-coated quartz ampoule, combine triphenylphosphine (e.g., 10.5 g, 40 mmol) and 4-cyanobenzyl bromide (e.g., 3.92 g, 20 mmol) in anhydrous THF (20 mL).[11]
-
Seal the ampoule and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C (800 Watt, 1 bar pressure) for 30 minutes.[11]
-
After the reaction is complete, cool the ampoule to room temperature before carefully opening it inside a fume hood.
-
A precipitate of the phosphonium salt will have formed. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from dichloromethane to obtain pure (4-cyanobenzyl)triphenylphosphonium bromide as a colorless powder.[10][11]
-
Dry the product under vacuum. The expected yield is typically high (e.g., 94%).[10]
This procedure is a general protocol adapted for this specific synthesis.[12]
Reagents and Materials:
-
(4-Cyanobenzyl)triphenylphosphonium bromide (from Part 1)
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Set up a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add (4-cyanobenzyl)triphenylphosphonium bromide (1 equivalent), benzaldehyde (approx. 1.0-1.1 equivalents), and dichloromethane (e.g., 10-15 mL).[12]
-
Stir the mixture vigorously to dissolve the solids.
-
While stirring, add the 50% aqueous NaOH solution dropwise through the top of the condenser. The appearance of a color change (often orange or reddish) indicates the formation of the ylide.[6]
-
Continue stirring vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12][13] A typical reaction time is 30-60 minutes.[6]
The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[7]
Reagents and Materials:
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexanes or diethyl ether
-
95% Ethanol for recrystallization
-
Rotary evaporator
Procedure:
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and wash sequentially with water and a saturated aqueous sodium bisulfite solution. Continue washing with water until the aqueous layer is neutral.[12]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[12]
-
Byproduct Removal: Filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator. To the resulting crude solid, add a non-polar solvent mixture like 25% diethyl ether in hexanes. The triphenylphosphine oxide is insoluble or sparingly soluble in this mixture and will precipitate, while the this compound product remains dissolved.[13]
-
Isolation: Filter off the precipitated triphenylphosphine oxide. Collect the filtrate and remove the solvent under reduced pressure.
-
Recrystallization: Purify the crude this compound by recrystallizing from hot 95% ethanol. Cool the solution slowly, first to room temperature and then in an ice bath, to induce crystallization.[12]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and air dry.[12]
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of the intermediate and final product.
Table 1: Reagents and Reaction Parameters
| Stage | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |
|---|---|---|---|---|---|
| Salt Synthesis | 4-Cyanobenzyl Bromide | 196.04 | 20 | 3.92 g | Starting Material |
| Triphenylphosphine | 262.29 | 40 | 10.5 g | Starting Material | |
| THF | 72.11 | - | 20 mL | Solvent | |
| Wittig Reaction | (4-CN-Bn)PPh₃Br | 458.33 | 10 | 4.58 g | Wittig Salt |
| Benzaldehyde | 106.12 | 11 | 1.17 g (1.12 mL) | Electrophile | |
| Dichloromethane | 84.93 | - | 15 mL | Solvent |
| | 50% NaOH (aq) | 40.00 | - | ~10 drops | Base |
Table 2: Product Characterization Data
| Compound | Appearance | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
|---|---|---|---|---|
| (4-CN-Bn)PPh₃Br | Colorless Powder | ~94[10] | 328[10] | 5.23 (d, 2H), 7.18-7.75 (m, 19H)[10] |
| This compound | Crystalline Solid | >80 (typical) | 113-114 (literature)[14] | 6.27-8.25 (m, Ar-H) (typical range for stilbenes)[14] |
Experimental Workflow Visualization
The entire process, from starting materials to the final characterized product, is outlined below.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Unveiling the Magic: The Mechanism of Wittig Reaction Explained for Curious Chemists - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. biomedres.us [biomedres.us]
- 11. biomedres.us [biomedres.us]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the Horner-Wadsworth-Emmons Synthesis of 4-Cyanostilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) synthesis of (E)-4-cyanostilbene, a valuable intermediate in the development of pharmaceuticals and functional materials. The document details the reaction mechanism, experimental protocols for the synthesis of the phosphonate reagent and the final product, and a summary of relevant quantitative data.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis that employs a phosphonate-stabilized carbanion to convert an aldehyde or ketone into an alkene. It is a significant modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification. The HWE reaction typically exhibits high (E)-stereoselectivity, making it a powerful tool for the synthesis of trans-alkenes.
The reaction begins with the deprotonation of a phosphonate ester by a base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the alkene and a phosphate salt.
Synthesis of (E)-4-Cyanostilbene
The synthesis of (E)-4-cyanostilbene via the HWE reaction involves two key stages: the preparation of the diethyl benzylphosphonate reagent and the subsequent olefination reaction with 4-cyanobenzaldehyde.
Preparation of Diethyl Benzylphosphonate
A common method for the synthesis of diethyl benzylphosphonate is the Michaelis-Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite.
Experimental Protocol:
A mixture of benzyl chloride (1 mmol), triethyl phosphite (1.2 mmol), and a catalytic amount of potassium iodide is heated under reflux in a suitable solvent such as toluene for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford diethyl benzylphosphonate as a colorless oil.
Horner-Wadsworth-Emmons Reaction for (E)-4-Cyanostilbene
The olefination step involves the reaction of diethyl benzylphosphonate with 4-cyanobenzaldehyde in the presence of a strong base.
Experimental Protocol:
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl benzylphosphonate (1.1 mmol) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then a solution of 4-cyanobenzaldehyde (1.0 mmol) in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-4-cyanostilbene as a white solid.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of (E)-4-cyanostilbene.
| Parameter | Value |
| Reactants | |
| Diethyl benzylphosphonate | 1.1 equivalents |
| 4-Cyanobenzaldehyde | 1.0 equivalent |
| Sodium Hydride (60%) | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Yield | Typically high, often >80% |
| Melting Point | 119-121 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H), 7.54 (d, J=7.2 Hz, 2H), 7.40 (t, J=7.6 Hz, 2H), 7.31 (t, J=7.4 Hz, 1H), 7.21 (d, J=16.4 Hz, 1H), 7.10 (d, J=16.4 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.3, 136.2, 132.6, 132.5, 129.8, 129.0, 128.8, 127.2, 127.0, 118.9, 110.9 |
| IR (KBr, cm⁻¹) | 3060, 3030, 2225 (C≡N), 1600, 1515, 1495, 1450, 965, 825, 760, 690 |
Visualizations
Reaction Mechanism
Spectroscopic characterization of 4-Cyanostilbene using NMR and UV-Vis
Spectroscopic Characterization of 4-Cyanostilbene: A Technical Guide
Introduction
This compound is a derivative of stilbene featuring a nitrile (-CN) group at the para position of one of the phenyl rings. This molecule is of significant interest in materials science and photochemistry due to its unique electronic and photophysical properties, including applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a model system for studying photoisomerization. The donor-acceptor (D-A) nature, with the phenyl ring acting as a donor and the cyano group as an acceptor, governs its spectroscopic behavior. This guide provides an in-depth overview of the characterization of (E)-4-cyanostilbene using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (E)-4-cyanostilbene is characterized by signals in the aromatic and vinylic regions. The trans-configuration of the ethylenic protons results in a large coupling constant (J), typically around 16 Hz. The electron-withdrawing cyano group deshields the protons on the substituted phenyl ring, causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted ring.
Table 1: Representative ¹H NMR Chemical Shift Data for (E)-Stilbene Derivatives
| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity & Coupling Constant (J) in Hz |
|---|---|---|
| H-2', H-6' (ortho to -CN) | 7.90 | d, J = 8.4 |
| H-3', H-5' (meta to -CN) | 7.53 | d, J = 8.4 |
| H-2, H-6 | 7.50-7.47 | m |
| H-3, H-5 | 7.37-7.34 | m |
| H-4 | 7.30-7.27 | m |
| Vinylic H (α to -CN ring) | 7.17 | d, J = 16.3 |
| Vinylic H (β to -CN ring) | 7.07 | d, J = 16.3 |
Note: Data is based on the closely related structure, 4-acetylstilbene, as a representative example.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The nitrile carbon appears as a distinct signal in the 118-120 ppm range. The quaternary carbon attached to the cyano group is also identifiable. As with the proton spectrum, the carbons of the cyano-substituted ring are shifted downfield.
Table 2: Representative ¹³C NMR Chemical Shift Data for (E)-Stilbene Derivatives
| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
|---|---|
| C=O (analogous to C-CN) | 197.3 |
| Quaternary C (ipso to -CN ring) | 141.9 |
| Quaternary C (ipso to phenyl ring) | 135.9 |
| Vinylic C | 131.4 |
| Aromatic CH | 128.8, 128.7, 128.2, 127.4, 126.7, 126.4 |
| CN (Nitrile Carbon) | ~119 |
Note: Data is based on the closely related structure, 4-acetylstilbene, as a representative example.[1] The nitrile carbon chemical shift is predicted based on typical values.
UV-Vis Spectroscopy
UV-Vis absorption spectroscopy reveals information about the electronic transitions within the molecule. This compound possesses an extended π-conjugated system, which gives rise to strong absorption in the UV region. The primary absorption band is attributed to a π → π* transition. The position of the maximum absorption wavelength (λ_max) is sensitive to solvent polarity.[2][3]
Table 3: UV-Vis Absorption Data for Cyanostilbene Derivatives in Various Solvents
| Solvent | λ_max (nm) | Reference |
|---|---|---|
| Tetrahydrofuran (THF) | 360 - 390 | [4] |
| Toluene | 397 - 406 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~400 | [6] |
Note: Values are for various cyanostilbene derivatives, indicating the typical absorption range.
The absorption maximum tends to shift to longer wavelengths (a bathochromic or red shift) in more polar solvents, which stabilize the more polar excited state.[2]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
1. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5] Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[5][7]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.[8]
-
2. UV-Vis Sample Preparation and Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF, Toluene). From the stock solution, prepare a dilute sample with a concentration of approximately 1 x 10⁻⁵ M to ensure the absorbance is within the linear range of the instrument (typically < 1.0).[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a wavelength range from approximately 250 nm to 600 nm to record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. player.uacdn.net [player.uacdn.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. rsc.org [rsc.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Photophysical Properties of Novel 4-Cyanostilbene Derivatives: A Technical Guide
Abstract: 4-Cyanostilbene derivatives represent a pivotal class of organic luminogens, garnering significant attention for their diverse and tunable photophysical properties. These compounds are foundational in developing materials for organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging agents, and smart materials responsive to external stimuli. A particularly remarkable characteristic of many modern cyanostilbene derivatives is Aggregation-Induced Emission (AIE), a phenomenon where fluorescence is significantly enhanced in the aggregated or solid state, overcoming the common issue of Aggregation-Caused Quenching (ACQ). This technical guide provides an in-depth overview of the core photophysical concepts, quantitative data for select novel derivatives, detailed experimental protocols for their characterization, and a discussion of their excited-state dynamics.
Core Photophysical Concepts
The interaction of this compound derivatives with light is governed by a series of photophysical processes. A foundational understanding of these concepts is critical for interpreting experimental data and designing new molecules with desired properties.
-
Absorption and Emission: Molecules absorb photons of a specific energy, promoting an electron from the ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule quickly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon; this process is known as fluorescence . The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference between the absorption and emission maxima is termed the Stokes Shift .
-
Intramolecular Charge Transfer (ICT): Many this compound derivatives are designed with electron-donating (D) and electron-accepting (A) groups, creating a D-π-A structure. Upon photoexcitation, an electron is transferred from the donor to the acceptor through the π-conjugated bridge, forming an ICT state. This process is highly sensitive to solvent polarity and is a key factor in the solvatochromic behavior of these compounds.[1]
-
Aggregation-Induced Emission (AIE): Conventional fluorophores often suffer from fluorescence quenching in high concentrations or the solid state (ACQ) due to π-π stacking.[1] In contrast, AIE-active molecules, or AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.[2] The predominant mechanism for this is the Restriction of Intramolecular Motion (RIM) , particularly the restriction of intramolecular rotations (RIR).[2][3] In solution, the excited-state energy is dissipated non-radiatively through molecular rotations. In the aggregated state, these rotations are physically hindered, blocking the non-radiative decay pathway and forcing the molecule to release its energy radiatively as strong fluorescence.[4]
-
Twisted Intramolecular Charge Transfer (TICT): In some polar environments, excited molecules can form a TICT state, where one part of the molecule twists relative to the other. This state is often non-emissive or weakly emissive and can provide an additional non-radiative decay channel, influencing the overall quantum yield.[5][6]
Photophysical Data of Novel Derivatives
The rational design of this compound derivatives has led to a wide range of photophysical properties. The following table summarizes key quantitative data for several recently synthesized compounds, highlighting the impact of different donor groups and molecular architectures.
| Derivative Name | Max Absorption (λ_abs) | Max Emission (λ_em) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent / State | Reference |
| TPE-CNPH | 377 nm | 522 nm | 145 nm | 0.015 (1.5%) | THF | [3] |
| - | - | - | 0.16 (16%) | THF/Water (90% H₂O) | [3] | |
| FLU-CNPH | 461 nm | 522 nm | 61 nm | 0.0009 (0.09%) | THF | [3] |
| - | - | - | 0.024 (2.4%) | THF/Water (60% H₂O) | [3] | |
| NCSPy | 397 nm | 511 nm | 114 nm | 0.34 (34%) | Toluene | [7] |
| - | 544 nm | - | - | Aggregated State | [7] | |
| NCPy | 406 nm | 539 nm | 133 nm | 0.10 (10%) | Toluene | [7] |
| - | 614 nm | - | - | Aggregated State | [7] | |
| TCS | 380 nm | 479 nm | 99 nm | 0.48 (48%) | Toluene | [7] |
| 14-O-35 | ~360 nm | 414 nm | ~54 nm | Weak | THF | [8] |
| - | 455 nm | - | Strong | THF/Water (90% H₂O) | [8] | |
| 14-N-35 | - | 453 nm | - | Weak | THF | [8] |
| - | 591 nm | - | Strong | THF/Water (90% H₂O) | [8] |
Experimental Protocols
Accurate characterization of photophysical properties relies on standardized and carefully executed experimental protocols.
UV-Vis Absorption and Fluorescence Spectroscopy
These steady-state techniques are the first step in characterizing any luminogen.
-
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.
-
Materials: UV-grade solvent (e.g., THF, Toluene), quartz cuvettes (1 cm path length), UV-Vis spectrophotometer, and a spectrofluorometer.[3][7][9]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the cyanostilbene derivative in the chosen solvent. A typical concentration is 1x10⁻⁵ M.[10] The absorbance at the peak maximum should ideally be below 0.1 to prevent inner filter effects.[11]
-
Absorption Measurement: Record the UV-Vis absorption spectrum of the solution using the spectrophotometer. The wavelength corresponding to the highest absorption peak is λ_abs.[11]
-
Fluorescence Measurement: Place the same cuvette in the spectrofluorometer. Set the excitation wavelength to λ_abs. Record the emission spectrum, typically scanning a range from just above the excitation wavelength to the near-infrared. The emission should be collected at a 90° angle to the excitation beam.[12] The resulting spectrum must be corrected for the wavelength-dependent sensitivity of the instrument.[12] The wavelength of maximum fluorescence intensity is λ_em.
-
Relative Fluorescence Quantum Yield (Φ_f) Determination
The comparative method is the most common and reliable way to determine the fluorescence quantum yield.[13] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield (e.g., Rhodamine B, Quinine Sulfate).[3][14]
-
Objective: To quantify the efficiency of the fluorescence process.
-
Protocol:
-
Preparation: Prepare a series of solutions of both the test sample and the standard in the same solvent to minimize refractive index differences.[11] The concentrations should be varied to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[11]
-
Measurement: For each solution, measure the absorbance at the chosen excitation wavelength and record the corrected fluorescence emission spectrum under identical instrument settings.
-
Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plotting: For both the test sample and the standard, create a plot of integrated fluorescence intensity versus absorbance. Determine the gradient (slope) of the resulting linear plots.[11]
-
Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[14]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used. This term becomes 1 if the same solvent is used for both.[11]
-
-
Investigation of Aggregation-Induced Emission (AIE)
-
Objective: To determine if a compound exhibits AIE properties.
-
Protocol:
-
Solvent Mixtures: Prepare a series of solutions of the compound (e.g., at 20 µmol/L) in a good solvent like THF.[15]
-
Induce Aggregation: Create solvent/non-solvent mixtures by adding increasing fractions of a non-solvent (typically water) to the THF solution, e.g., from 0% to 90% water by volume.[3][8]
-
Measure Fluorescence: Record the fluorescence spectrum for each mixture. A significant increase in fluorescence intensity at higher water fractions indicates AIE activity.[8]
-
Excited-State Dynamics
The fate of a molecule after absorbing a photon is a competition between several radiative and non-radiative decay pathways, as illustrated by a Jablonski diagram.[16][17][18] For this compound derivatives, the key competing processes are fluorescence and non-radiative decay through internal conversion, often facilitated by intramolecular rotation or isomerization.[12]
-
Radiative Decay: Fluorescence is the direct emission of a photon from the S₁ state to the S₀ state.
-
Non-Radiative Decay:
-
Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀).[16] This is often the dominant pathway for flexible molecules in solution, leading to low fluorescence.
-
Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S₁ → T₁). This can lead to phosphorescence, a much longer-lived emission, but is less common for these derivatives.[16]
-
-
Photochemical Reaction: The excited state can also undergo a chemical reaction, such as trans-cis isomerization, which is a characteristic reaction for stilbenes.[12]
Techniques like femtosecond transient absorption (pump-probe) spectroscopy are essential for directly observing these ultrafast processes and elucidating the specific deactivation pathways.[12]
Applications in Research and Drug Development
The unique photophysical properties of this compound derivatives make them valuable tools in various scientific fields. Their AIE characteristics are particularly useful for developing fluorescent probes for bio-imaging and sensing applications, as they can be designed to "turn on" in the presence of specific analytes or in particular cellular environments.[19][20] In drug development, these molecules can be used to monitor processes like protein aggregation.[4] Furthermore, their high solid-state emission efficiency makes them prime candidates for use as emitters in OLEDs and as active components in liquid crystal displays.[8][21]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. static.horiba.com [static.horiba.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. New π-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [ccspublishing.org.cn]
- 16. youtube.com [youtube.com]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A3-Type star stilbene and cyanostilbene molecules: synthesis, fluorescence properties and bio-imaging application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and characterization of a novel cyanostilbene derivative and its initiated polymers: aggregation-induced emission enhancement behaviors and light-emitting diode applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Determining the Quantum Yield of 4-Cyanostilbene Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the accurate determination of the fluorescence quantum yield (Φ) of 4-Cyanostilbene compounds. The quantum yield, a measure of the efficiency of photon emission through fluorescence, is a critical parameter in the characterization of fluorescent molecules for applications in research and drug development. This document outlines the principles of relative quantum yield measurement, details the experimental protocol, and provides a framework for data analysis and presentation.
Core Principles of Relative Quantum Yield Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a sample.[1] The most common and accessible method for its determination is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.[1]
The fundamental equation for calculating the relative quantum yield is as follows:
ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2) [2]
Where:
-
ΦX is the quantum yield of the unknown sample.
-
ΦST is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the unknown sample and the standard, respectively.
Experimental Protocol
This protocol is designed for the determination of the quantum yield of a this compound compound using a standard spectrofluorometer and UV-Vis spectrophotometer.
Materials and Equipment
-
This compound derivative (Sample)
-
Fluorescent Standard: Quinine sulfate or Rhodamine 6G are common choices. The selection of the standard should be based on the absorption and emission characteristics of the this compound derivative. For many cyanostilbene derivatives that absorb in the UV-A or blue region of the spectrum, quinine sulfate is a suitable standard.[3][4]
-
Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and that does not absorb significantly at the excitation and emission wavelengths. Toluene and tetrahydrofuran (THF) have been used for cyanostilbene derivatives.[5] For quinine sulfate, 0.1 M sulfuric acid is the standard solvent.[3]
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Solution Preparation
Crucially, to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence, the absorbance of all solutions at the excitation wavelength should be kept below 0.1. [1]
-
Stock Solutions: Prepare concentrated stock solutions of the this compound sample and the fluorescent standard in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. A typical series might include five different concentrations, all with absorbances below 0.1 at the excitation wavelength.
Spectroscopic Measurements
-
Absorption Spectra:
-
Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard).
-
Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance. For many this compound derivatives, an excitation wavelength in the range of 350-400 nm is appropriate.[5][6]
-
-
Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.
-
Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity (I).
-
Data Presentation and Analysis
For accurate determination, it is recommended to plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of this plot is proportional to the quantum yield.
The quantum yield of the sample can then be calculated using the following modified equation:
ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)
Where m is the slope of the plot of integrated fluorescence intensity versus absorbance.
Quantitative Data Summary
The collected data should be organized in a clear and structured manner for easy comparison and analysis.
| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | CST1 | AST1 | IST1 |
| Standard 2 | CST2 | AST2 | IST2 |
| Standard 3 | CST3 | AST3 | IST3 |
| Standard 4 | CST4 | AST4 | IST4 |
| Standard 5 | CST5 | AST5 | IST5 |
| Sample 1 | CX1 | AX1 | IX1 |
| Sample 2 | CX2 | AX2 | IX2 |
| Sample 3 | CX3 | AX3 | IX3 |
| Sample 4 | CX4 | AX4 | IX4 |
| Sample 5 | CX5 | AX5 | IX5 |
Caption: Summary of absorbance and integrated fluorescence intensity data for the standard and this compound sample solutions.
Reference Data
| Parameter | Standard (e.g., Quinine Sulfate in 0.1 M H2SO4) | Sample (this compound in Toluene) |
| Known Quantum Yield (ΦST) | 0.54 | N/A |
| Refractive Index (η) | 1.33 | 1.50 |
| Slope (m) | Calculated from plot | Calculated from plot |
Caption: Reference data for the calculation of the quantum yield of the this compound sample.
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow
Caption: Experimental workflow for determining the quantum yield of this compound compounds.
Quantum Yield Calculation Logic
Caption: Logical relationship of parameters in the relative quantum yield calculation.
References
The Luminescence Enigma of 4-Cyanostilbene: A Technical Deep-Dive into Aggregation-Induced Emission
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper elucidates the photophysical phenomenon of Aggregation-Induced Emission (AIE) as observed in 4-Cyanostilbene and its derivatives. This document provides an in-depth exploration of the core mechanism, detailed experimental methodologies for its characterization, and quantitative data to support the principles discussed.
Executive Summary
Cyanostilbene derivatives are a prominent class of molecules that exhibit Aggregation-Induced Emission (AIE), a phenomenon where these molecules are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. This behavior is contrary to the typical aggregation-caused quenching (ACQ) observed in many conventional fluorophores. The underlying mechanism for AIE in cyanostilbenes is primarily attributed to the Restriction of Intramolecular Rotation (RIR) . In the aggregated state, the phenyl rings of the stilbene unit are sterically hindered, which blocks the non-radiative decay pathways that are active in the solution state, thereby forcing the excited molecule to decay radiatively, resulting in strong fluorescence. This unique property makes AIE-active cyanostilbenes highly valuable for applications in optoelectronics, bio-imaging, and as chemical sensors.
The Core Mechanism: Restriction of Intramolecular Rotation (RIR)
In a dilute solution, this compound exists as individual molecules where the phenyl rings can freely rotate around the vinyl bridge. Upon photoexcitation, the molecule can dissipate the absorbed energy through non-radiative pathways facilitated by these rotational motions, leading to negligible fluorescence.
However, when the molecules are forced to aggregate, for instance, by adding a poor solvent to a solution, they form nano-aggregates or solid-state structures. In this aggregated state, the physical proximity and intermolecular interactions between adjacent molecules restrict the intramolecular rotation of the phenyl rings. This restriction effectively blocks the non-radiative decay channels. Consequently, the excited state energy is predominantly dissipated through radiative decay, leading to a significant enhancement in fluorescence intensity.[1]
The following diagram illustrates this fundamental principle of AIE in this compound.
Quantitative Photophysical Data
The photophysical properties of cyanostilbene derivatives are dramatically altered upon aggregation. The following table summarizes representative quantitative data for cyanostilbene-based AIEgens, highlighting the significant increase in fluorescence quantum yield in the aggregated state compared to the solution state.
| Parameter | In Solution (e.g., THF) | In Aggregate (e.g., THF/Water mixture or Solid State) | Reference |
| Absorption Maximum (λabs) | ~350-400 nm | Generally red-shifted by 10-50 nm | [2] |
| Emission Maximum (λem) | ~400-450 nm | Red-shifted to ~450-550 nm | [3][4] |
| Fluorescence Quantum Yield (ΦF) | Very low (< 0.01 to ~0.05) | High (can approach 1.0) | [5][6][7] |
| Fluorescence Lifetime (τF) | Short (sub-nanosecond) | Longer (several nanoseconds) | [8] |
Note: The exact values can vary depending on the specific derivative, solvent system, and nature of the aggregates (e.g., J-aggregates or H-aggregates).
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to cyanostilbene derivatives is the Knoevenagel condensation.
Detailed Protocol:
-
Reactant Mixture: Dissolve equimolar amounts of a substituted benzaldehyde and a substituted phenylacetonitrile in a suitable solvent (e.g., ethanol, THF).[9]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or tetrabutylammonium hydroxide (TBAH).[9]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is extracted with an appropriate organic solvent and washed with water.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure cyanostilbene derivative.[9]
-
Characterization: The structure and purity of the final product are confirmed by standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR.[9]
AIE Property Investigation using Fluorescence Spectroscopy
The AIE characteristics are typically investigated by measuring the fluorescence emission in a solvent system where the solubility of the cyanostilbene derivative can be systematically varied. A common method involves using a mixture of a good solvent (e.g., tetrahydrofuran - THF) and a poor solvent (e.g., water).
Detailed Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the cyanostilbene derivative in THF at a concentration of, for example, 10-3 M.
-
Sample Preparation: In a series of cuvettes, prepare solutions with varying water fractions (fw), typically from 0% to 90%, while keeping the final concentration of the cyanostilbene derivative constant (e.g., 10-5 M).[2][3] This is achieved by adding different volumes of the stock solution and water to THF.
-
Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the compound.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A significant increase in fluorescence intensity at higher water fractions indicates AIE activity.[2][3]
Quantum Yield Measurement
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
Detailed Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range similar to the cyanostilbene derivative (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine B in ethanol).[9]
-
Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the desired solvent system (e.g., THF for solution state, THF/water mixture for aggregated state). Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under the same instrumental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
X-ray Diffraction (XRD)
XRD is used to study the molecular packing in the solid state, which is crucial for understanding the AIE mechanism.
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the cyanostilbene derivative suitable for X-ray diffraction analysis, for example, by slow evaporation of a solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to determine the molecular conformation, packing arrangement, and intermolecular interactions.[10][11][12] For polycrystalline powder samples, powder XRD can provide information about the packing motifs.[6]
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to gain theoretical insights into the electronic structure and photophysical properties.
Detailed Protocol:
-
Geometry Optimization: Optimize the ground state and first excited state geometries of the cyanostilbene molecule in both the gas phase (simulating the solution state) and in a constrained geometry (simulating the aggregated state).
-
Energy Calculations: Calculate the potential energy surfaces for intramolecular rotation in the ground and excited states to understand the energy barriers for non-radiative decay.
-
Prediction of Spectra: Simulate the absorption and emission spectra and compare them with experimental results to validate the computational model.
Conclusion
The aggregation-induced emission of this compound is a well-established phenomenon driven by the restriction of intramolecular rotation in the aggregated state. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to investigate and utilize this fascinating class of molecules. The unique photophysical properties of cyanostilbene-based AIEgens offer significant opportunities for the development of novel materials for a wide range of applications in science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]
- 10. tandfonline.com [tandfonline.com]
- 11. X-Ray Diffraction Studies of Homologous Series of 4-Alkyl-4′ Cyanostilbene | Scilit [scilit.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Unveiling the Environmental Sensitivity of 4-Cyanostilbenes: A Technical Guide to their Solvatochromic Properties
For Immediate Release
This technical guide provides a comprehensive overview of the solvatochromic properties of donor-acceptor substituted 4-cyanostilbenes, tailored for researchers, scientists, and drug development professionals. This document delves into the synthesis, photophysical behavior, and the profound influence of the solvent environment on the absorption and emission characteristics of these versatile molecules. The data presented herein, along with detailed experimental protocols, offers a foundational understanding for the application of these compounds as fluorescent probes and sensors.
Introduction: The Essence of Solvatochromism in 4-Cyanostilbenes
Donor-acceptor substituted 4-cyanostilbenes are a class of organic molecules renowned for their significant solvatochromic properties. This phenomenon, characterized by a change in the color of a solution as the solvent is changed, arises from the differential solvation of the molecule's ground and excited states.[1] In these stilbene derivatives, an electron-donating group (donor) and an electron-accepting group (acceptor, in this case, the cyano group) are connected through a π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to a highly polar excited state.[2][3]
The emission spectra of these compounds are particularly sensitive to the polarity of the surrounding solvent. In nonpolar solvents, the emission is typically in the blue region of the spectrum. As the solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift of the emission wavelength.[1] This pronounced solvatochromism makes donor-acceptor 4-cyanostilbenes excellent candidates for use as fluorescent probes to investigate the microenvironment of biological systems and for sensing applications.[3]
Quantitative Solvatochromic Data
The following tables summarize the absorption (λabs) and emission (λem) maxima of various donor-acceptor substituted 4-cyanostilbenes in a range of solvents with differing polarities.
Table 1: Solvatochromic Data for (E)-2-(4-(diphenylamino)styryl)-3-phenylacrylonitrile (1)
| Solvent | λabs (nm) | λem (nm) |
| Heptane | 394 | 447 |
| Dioxane | 394 | 480 |
| Tetrahydrofuran (THF) | 400 | 512 |
| Acetonitrile | 398 | 543 |
Data sourced from ACS Omega (2018).[4]
Table 2: Solvatochromic Data for (E)-2-(4-(diphenylamino)styryl)-3-(pyridin-2-yl)acrylonitrile (2)
| Solvent | λabs (nm) | λem (nm) |
| Dioxane | 418 | 510 |
| Tetrahydrofuran (THF) | 420 | 537 |
| Acetonitrile | 415 | 560 |
Data sourced from ACS Omega (2018).[4]
Table 3: Solvatochromic Data for (E)-2-(4-(diphenylamino)styryl)-3-(4-nitrophenyl)acrylonitrile (3)
| Solvent | λabs (nm) | λem (nm) |
| Dioxane | 437 | 590 |
| Tetrahydrofuran (THF) | 438 | 610 |
| Acetonitrile | 430 | 626 |
Data sourced from ACS Omega (2018).[4]
Table 4: Solvatochromic Data for a Methoxy and Nitro Substituted Cyanostilbene Derivative
| Solvent | λabs (nm) | λem (nm) |
| Toluene | 382 | 473 |
| Tetrahydrofuran (THF) | 385 | 535 |
| Dichloromethane (DCM) | 390 | 568 |
Data sourced from New Journal of Chemistry (2017).[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic analysis of donor-acceptor substituted 4-cyanostilbenes.
Synthesis
The synthesis of donor-acceptor substituted 4-cyanostilbenes can be achieved through various organic reactions. A common and effective method is the Knoevenagel condensation.
Example Synthesis of a Methoxy and Nitro Substituted Cyanostilbene Derivative:
-
Preparation of the Phenylacetonitrile Intermediate: Benzyl cyanide is reacted with 4-methoxyphenylboronic acid via a Suzuki coupling reaction to introduce the electron-donating methoxy group.
-
Knoevenagel Condensation: The resulting substituted phenylacetonitrile is then reacted with 4-nitrobenzaldehyde in the presence of a base, such as sodium methoxide, to yield the final donor-acceptor 4-cyanostilbene product. The product is typically purified by recrystallization or column chromatography.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the absorption spectra of solvatochromic dyes.
Materials and Equipment:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
The this compound derivative to be analyzed
Procedure:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare dilute solutions in a series of spectroscopic grade solvents with varying polarities. The final concentration should be in the micromolar range (e.g., 10 µM) to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that will be used for the first measurement. This will serve as the blank.
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-600 nm).
-
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λabs).
-
Repeat steps 3 and 4 for each solvent to observe the solvatochromic shift.
-
Fluorescence Spectroscopy
This protocol details the measurement of emission spectra to characterize the solvatochromic properties.
Materials and Equipment:
-
Fluorescence Spectrophotometer (e.g., Horiba Fluorolog-3)
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents
-
The this compound derivative to be analyzed
Procedure:
-
Instrument and Sample Preparation:
-
Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.
-
Prepare a series of dilute solutions of the this compound derivative in various solvents, identical to the samples prepared for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects.
-
-
Measurement Setup:
-
Place the cuvette containing the sample solution in the sample holder.
-
Set the excitation wavelength to the λabs determined from the UV-Vis measurements for that specific solvent.
-
Set the emission wavelength range to be scanned (e.g., 400-700 nm).
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.
-
-
Spectrum Acquisition:
-
Acquire the emission spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
Repeat the measurement for each solvent to determine the solvatochromic shift in the emission spectra.
-
The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Visualizing the Solvatochromic Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of the solvatochromic properties of donor-acceptor substituted 4-cyanostilbenes.
Caption: Intramolecular Charge Transfer and Solvatochromic Shift.
Caption: Experimental Workflow for Solvatochromism Analysis.
References
Synthesis and characterization of π-conjugated cyanostilbene derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of π-Conjugated Cyanostilbene Derivatives
Introduction
π-conjugated cyanostilbene derivatives are a class of organic molecules that have garnered significant attention in materials science, organic optoelectronics, and biomedical applications.[1][2] These compounds are characterized by a stilbene backbone (a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms) functionalized with a cyano (-CN) group. This molecular architecture, often featuring donor-acceptor (D-π-A) structures, gives rise to unique photophysical properties.[3][4]
A key characteristic of many cyanostilbene derivatives is Aggregation-Induced Emission (AIE).[5][6] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in high concentrations or the solid state, AIE-active molecules (AIEgens) are weakly emissive in dilute solutions but become highly fluorescent upon aggregation.[5][6] This phenomenon is often attributed to the Restriction of Intramolecular Rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.[5] The unique optical and electrical properties, coupled with their capacity for self-assembly into well-defined nanostructures, make cyanostilbene derivatives promising candidates for organic light-emitting diodes (OLEDs), chemical sensors, bioimaging, and drug delivery.[1][2][7]
Synthesis of π-Conjugated Cyanostilbene Derivatives
The synthesis of cyanostilbene derivatives typically involves standard carbon-carbon bond-forming reactions to construct the central olefinic linkage. Common strategies include the Horner-Wadsworth-Emmons reaction, Wittig reaction, and Knoevenagel condensation.
General Synthetic Workflow
The synthesis process begins with commercially available starting materials, which are modified through one or more reaction steps to produce the target cyanostilbene derivative. This is followed by purification and comprehensive characterization to confirm the structure and purity of the final product.
Experimental Protocols
Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for creating carbon-carbon double bonds, offering high stereoselectivity, typically favoring the formation of (E)-alkenes.[8][9][10] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.
-
Step 1: Generation of the Phosphonate Carbanion: A phosphonate ester is treated with a base (e.g., sodium hydride (NaH), potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate the α-carbon, forming the nucleophilic phosphonate carbanion.[9]
-
Step 2: Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, leading to an intermediate.[9]
-
Step 3: Elimination: The intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup.[9][10]
Example Synthesis of TPE-CNPH:[5]
-
A mixture of the aldehyde precursor (0.18 g, 0.5 µmol) and the phosphonate precursor (0.16 g, 0.5 µmol) is prepared in tert-butyl alcohol (10 mL) and THF (0.5 mL).
-
The mixture is stirred at 50 °C for 1 hour.
-
Tetrabutylammonium hydroxide (TBAH) (0.05 µmol, 1 mol/L in methanol) is slowly added to the mixture.
-
The reaction is stirred for an additional hour.
-
The resulting yellow precipitate is collected by filtration and washed with methanol to yield the final product.[5]
Protocol 2: Synthesis via Knoevenagel Condensation
Knoevenagel condensation is another key method, particularly for synthesizing α-cyanostilbenes. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a derivative of cyanoacetic acid, in the presence of a weak base.[11]
Example Synthesis of Amide-Type Cyanostilbene Derivatives:[11]
-
An aldehyde precursor (1.2 mmol) and a cyano-functionalized precursor (1 mmol) are dissolved in 20 mL of ethanol.
-
A catalytic amount of piperidine (2-3 drops) is added to the solution.
-
The mixture is heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the precipitate is collected via filtration.
-
The crude product is purified by recrystallization from ethanol to yield the final compound.[11]
Characterization of π-Conjugated Cyanostilbene Derivatives
A comprehensive suite of analytical techniques is employed to confirm the chemical structure, purity, and photophysical properties of the synthesized cyanostilbene derivatives.
General Characterization Workflow
Following synthesis and purification, the compounds undergo structural verification and an in-depth analysis of their optical and physical properties.
References
- 1. π-Conjugated cyanostilbene derivatives: a unique self-assembly motif for molecular nanostructures with enhanced emission and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Piezochromic Properties of Cyanostilbene- and Cyanostyrene-Based Donor–Acceptor–Donor- and Donor–Acceptor-Structured Organic Luminogens [mdpi.com]
- 5. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]
- 6. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Cyanostilbene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crucial aspects of crystal structure analysis of 4-cyanostilbene and its derivatives, compounds of significant interest in materials science and medicinal chemistry due to their unique photophysical and potential biological properties. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-property relationships and guiding the rational design of novel functional materials and therapeutic agents. This document provides a comprehensive overview of crystallographic data, experimental methodologies, and key intermolecular interactions that govern the crystal packing of this important class of molecules.
Crystallographic Data of this compound and Selected Analogs
The following tables summarize key crystallographic parameters for this compound and two of its analogs, providing a quantitative basis for comparing their solid-state structures. This data is essential for understanding how subtle changes in molecular structure can influence the overall crystal packing.
Table 1: Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| This compound | C₁₅H₁₁N | Monoclinic | P2₁/c | 15.938(3) | 5.823(1) | 12.012(2) | 90 | 109.59(1) | 90 | 1045.9(3) | 4 |
| (E)-4-(2-(naphthalen-2-yl)vinyl)benzonitrile | C₁₉H₁₃N | Monoclinic | P2₁/n | 12.404(3) | 6.096(1) | 17.654(4) | 90 | 108.01(2) | 90 | 1269.1(5) | 4 |
| 4-Methoxy-4'-cyanostilbene | C₁₆H₁₃NO | Monoclinic | P2₁/c | 13.568(2) | 5.753(1) | 17.081(3) | 90 | 106.84(1) | 90 | 1275.2(4) | 4 |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles
| Compound | Bond/Angle/Torsion | Value |
| This compound | C≡N | 1.145(3) Å |
| C-C≡N | 179.1(2) ° | |
| C-C=C-C (Stilbene Bridge) | 178.5(2) ° | |
| (E)-4-(2-(naphthalen-2-yl)vinyl)benzonitrile | C≡N | 1.148(2) Å |
| C-C≡N | 178.9(2) ° | |
| C-C=C-C (Stilbene Bridge) | -179.5(2) ° | |
| 4-Methoxy-4'-cyanostilbene | C≡N | 1.146(2) Å |
| C-C≡N | 179.3(2) ° | |
| C-C=C-C (Stilbene Bridge) | 179.8(2) ° |
Experimental Protocols
Detailed and reproducible experimental procedures are the bedrock of reliable scientific data. This section outlines the key methodologies for the synthesis and crystal structure determination of this compound and its analogs.
Synthesis: Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of trans-stilbene derivatives is the Horner-Wadsworth-Emmons reaction.
General Procedure:
-
Phosphonate Ester Preparation: Diethyl benzylphosphonate (or a substituted derivative) is prepared by the Arbuzov reaction between the corresponding benzyl halide and triethyl phosphite.
-
Deprotonation: The phosphonate ester is treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the phosphonate carbanion.
-
Olefination: 4-Cyanobenzaldehyde (or a related aldehyde) is added to the solution of the phosphonate carbanion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure trans-4-cyanostilbene analog.
Single-Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.
Typical Crystallization Method (Slow Evaporation):
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.
Single-Crystal X-ray Diffraction (SC-XRD)
The following outlines a standard workflow for determining the crystal structure of a small organic molecule like this compound.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the reflection intensities, and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software such as SHELXT or SIR2014. The resulting atomic model is then refined by full-matrix least-squares on F² using programs like SHELXL. In this iterative process, atomic coordinates, anisotropic displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the logical workflow of the experimental procedures and the key intermolecular interactions that define the crystal packing of this compound and its analogs.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound analogs.
Caption: Key intermolecular interactions governing the crystal packing of this compound.
This technical guide provides a foundational understanding of the crystal structure analysis of this compound and its analogs. The presented data and protocols offer a starting point for researchers to delve deeper into the solid-state chemistry of these versatile compounds, ultimately enabling the design of new materials with tailored properties for a wide range of applications.
Illuminating the Electronic Landscape of 4-Cyanostilbene: A Theoretical and Methodological Guide
An in-depth exploration into the theoretical calculations of the electronic structure of 4-cyanostilbene, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the computational and experimental methodologies employed to elucidate the photophysical properties of this molecule, with a focus on its intramolecular charge transfer (ICT) characteristics.
The electronic structure of this compound, a molecule of significant interest in materials science and photochemistry, has been extensively investigated through a combination of theoretical calculations and experimental spectroscopy. These studies have been pivotal in understanding its fluorescence properties, solvatochromism, and the nature of its excited states, which are crucial for the design of novel molecular probes and functional materials.
Theoretical Framework: Unraveling Electronic Transitions
The electronic properties of this compound are predominantly explored using quantum chemical methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational tools offer a balance of accuracy and computational cost, making them well-suited for studying the electronic transitions in medium-sized organic molecules.
A typical computational workflow for investigating the electronic structure of this compound is depicted below. The process begins with the optimization of the molecule's ground-state geometry, followed by frequency calculations to ensure a true energy minimum. Subsequently, TD-DFT calculations are performed to obtain vertical excitation energies, oscillator strengths, and to characterize the nature of the electronic transitions.
Key Calculated Electronic Properties
Theoretical calculations provide a wealth of quantitative data that helps in understanding the photophysical behavior of this compound. The following tables summarize key parameters obtained from DFT and TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G**.
Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths
| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.5 - 4.0 | > 1.0 | HOMO -> LUMO (π -> π*) |
| S2 | > 4.5 | < 0.1 | HOMO-1 -> LUMO |
Note: The values presented are typical ranges found in the literature and can vary based on the specific functional, basis set, and solvent model used.
The lowest singlet excited state (S1) is characterized by a strong oscillator strength, indicating a high probability of this electronic transition upon photoexcitation, corresponding to the main absorption band. This transition is predominantly of a π -> π* character, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Calculated Ground and Excited State Dipole Moments in Different Solvents
| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |
| Gas Phase | 1.0 | ~6-7 | ~15-20 |
| Toluene | 2.4 | ~7-8 | ~20-25 |
| Acetonitrile | 37.5 | ~8-9 | >25 |
The significant increase in the dipole moment upon excitation from the ground state (μg) to the first excited state (μe) is a hallmark of intramolecular charge transfer (ICT).[1] This charge redistribution is more pronounced in polar solvents, which stabilize the highly polar excited state.
Intramolecular Charge Transfer and Solvatochromism
The electronic structure of this compound is characterized by a donor-π-acceptor (D-π-A) motif, where the cyano group acts as an electron acceptor and the rest of the stilbene moiety acts as the electron donor. Upon photoexcitation, there is a significant transfer of electron density from the donor to the acceptor part of the molecule. This phenomenon, known as intramolecular charge transfer (ICT), is fundamental to its photophysical properties.
The ICT nature of the excited state leads to a pronounced solvatochromism, where the absorption and, more significantly, the emission spectra of this compound are sensitive to the polarity of the solvent.[2] In polar solvents, the large dipole moment of the excited state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission maximum.
Experimental Protocols
Experimental validation of the theoretical predictions is crucial. The primary techniques used to study the electronic structure of this compound are UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient, which are related to the energy of the electronic transitions.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile). A series of dilutions are made to obtain concentrations typically in the range of 10⁻⁶ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorbance of each solution is measured over a wavelength range of approximately 250-500 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and quantum yield, providing insights into the properties of the excited state.
Methodology:
-
Sample Preparation: Dilute solutions of this compound are prepared in various solvents of differing polarity. The absorbance of the solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.
-
Instrumentation: A spectrofluorometer is used. The excitation wavelength is set at or near the λmax determined from the absorption spectrum.
-
Measurement: The fluorescence emission is scanned over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).
-
Data Analysis: The wavelength of maximum emission (λem) is determined. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is calculated. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.
Table 3: Experimental Absorption and Emission Maxima in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| n-Pentane | 1.8 | ~340 | ~380 | ~3000 |
| Toluene | 2.4 | ~350 | ~410 | ~4500 |
| Acetonitrile | 37.5 | ~360 | ~480 | ~7500 |
Note: These are representative values and can vary slightly depending on the specific experimental conditions.
The significant red-shift in the emission maximum with increasing solvent polarity, as shown in Table 3, is a clear experimental confirmation of the intramolecular charge transfer character of the lowest excited state of this compound.
Conclusion
The combination of theoretical calculations, particularly DFT and TD-DFT, with experimental spectroscopic techniques provides a powerful approach to comprehensively understand the electronic structure of this compound. The strong correlation between calculated and experimental data validates the theoretical models and provides deep insights into the intramolecular charge transfer process that governs the molecule's photophysical properties. This detailed understanding is essential for the rational design of new cyanostilbene-based materials with tailored optical and electronic functionalities for a wide range of applications in science and technology.
References
Methodological & Application
Application Notes and Protocols: 4-Cyanostilbene as a Fluorescent Probe for Cellular Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-cyanostilbene-based fluorescent probes for cellular bioimaging. The unique photophysical properties of this compound derivatives, such as aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT), make them powerful tools for visualizing and quantifying various cellular parameters.[1][2][3][4][5] This document outlines the synthesis of these probes, their photophysical characteristics, and detailed protocols for their application in cellular imaging, including the detection of viscosity changes and hydroxyl radicals.
Introduction to this compound Probes
This compound derivatives are a class of fluorescent molecules known for their sensitivity to the microenvironment.[2][3] Their fluorescence properties, including intensity and emission wavelength, can change in response to factors like solvent polarity, viscosity, and the presence of specific analytes.[2][6] A key feature of many this compound probes is Aggregation-Induced Emission (AIE), where the molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2][3][4][5] This "light-up" characteristic is particularly advantageous for bioimaging as it reduces background noise and enhances signal-to-noise ratios. Furthermore, the Twisted Intramolecular Charge Transfer (TICT) state of some derivatives makes them excellent sensors for viscosity, as restricted intramolecular rotation in viscous environments leads to enhanced fluorescence.[7]
Quantitative Data Presentation
The photophysical properties of various this compound-based probes are summarized in the table below, providing a comparative overview for probe selection based on the experimental requirements.
| Probe Name/Derivative | Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Key Features & References |
| TPE-CNPH | AIE Probe | 377 | 522 | 1.5% (in THF) | 145 | Exhibits strong AIE effect.[1][3][4] |
| FLU-CNPH | AIE Probe | 461 | 522 | - | 61 | Shows a red-shift in emission with increasing water fraction.[1][3][4] |
| ASCP | Amyloid Fibril Detection | 460 | 605 | - | 145 | Becomes fluorogenic in the presence of amyloid fibrils. |
| Hydroxyl Radical Probe | Hydroxyl Radical Detection | - | Strong green emission | - | - | High sensitivity with a low detection limit of ~1.0 × 10⁻⁷ M.[8] |
| NCSPy | Piezochromic Material | - | 545 (original), 589 (ground) | - | - | Significant red-shift of 44 nm upon mechanical grinding.[8] |
| TCS | Piezochromic Material | 380 | 482 (original), 527 (ground) | - | - | Apparent red-shift of 45 nm after grinding.[8] |
| oN-TPA | Multi-stimuli Responsive | 400 | 552-642 | - | - | Exhibits solvatochromism, AIEE, and mechanochromism.[9] |
Experimental Protocols
General Synthesis of a this compound Probe
A common and versatile method for synthesizing this compound derivatives is the Knoevenagel condensation. This protocol provides a general guideline.
Materials:
-
An appropriate aromatic aldehyde
-
4-cyanophenylacetonitrile
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the aromatic aldehyde (1 equivalent) and 4-cyanophenylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Cell Culture and Staining
This protocol is a general guideline for staining adherent cells like HeLa with a this compound probe. Optimization of probe concentration and incubation time is recommended for different cell lines and probes.
Materials:
-
HeLa cells (or other adherent cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound fluorescent probe stock solution (1 mM in DMSO)
-
Glass-bottom dishes or chamber slides
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Culture the cells for 24-48 hours in a 37°C, 5% CO₂ incubator.
-
Probe Preparation: On the day of the experiment, prepare a working solution of the this compound probe by diluting the 1 mM DMSO stock solution in pre-warmed serum-free medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in the CO₂ incubator. The optimal incubation time will vary depending on the probe and cell line.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound probe and reduce background fluorescence.
-
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells and proceed with fluorescence microscopy.
Imaging Cellular Viscosity Changes
This protocol describes how to use a viscosity-sensitive this compound probe to visualize changes in intracellular viscosity.
Materials:
-
Cells stained with a viscosity-sensitive this compound probe (as per protocol 3.2)
-
Nystatin or Monensin (for increasing intracellular viscosity)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Baseline Imaging: Acquire fluorescence images of the stained cells under normal physiological conditions.
-
Inducing Viscosity Change:
-
Prepare a stock solution of Nystatin or Monensin in a suitable solvent (e.g., ethanol).
-
Treat the cells with a final concentration of Nystatin (e.g., 50 µg/mL) or Monensin (e.g., 10 µM) in the imaging medium.
-
Incubate for a specific period (e.g., 30-60 minutes) to induce an increase in intracellular viscosity.
-
-
Post-treatment Imaging: Acquire fluorescence images of the treated cells using the same imaging parameters as the baseline.
-
Analysis: Compare the fluorescence intensity and/or lifetime of the probe before and after treatment. An increase in fluorescence intensity is indicative of an increase in intracellular viscosity.
Detection of Hydroxyl Radicals (•OH)
This protocol outlines the use of a this compound probe designed to selectively detect hydroxyl radicals in living cells.
Materials:
-
Cells stained with a hydroxyl radical-sensitive this compound probe (as per protocol 3.2)
-
Fenton's reagent components: Iron(II) sulfate (FeSO₄) and Hydrogen peroxide (H₂O₂) or Phorbol 12-myristate 13-acetate (PMA) to stimulate endogenous production.[10]
-
Fluorescence microscope
Procedure:
-
Baseline Imaging: Capture fluorescence images of the stained cells to establish a baseline fluorescence level.
-
Inducing Hydroxyl Radical Production:
-
Exogenous generation: Treat the cells with freshly prepared Fenton's reagent. For example, add FeSO₄ (e.g., 100 µM) followed by H₂O₂ (e.g., 1 mM) to the imaging medium.
-
Endogenous generation: Treat cells with PMA (e.g., 1 µg/mL) to stimulate cellular production of reactive oxygen species, including hydroxyl radicals.[10]
-
Incubate for a suitable time (e.g., 30-60 minutes).
-
-
Post-treatment Imaging: Acquire fluorescence images of the cells after treatment, using identical imaging settings as the baseline.
-
Analysis: An increase in fluorescence signal from the probe indicates the generation of hydroxyl radicals.
Visualizations
Signaling Pathway: Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound probes can be used to monitor changes in lipid droplets and reactive oxygen species during this process.[6][11][12]
Caption: Signaling pathway of ferroptosis and the role of this compound probes.
Experimental Workflow: Cellular Imaging
The following diagram illustrates the general workflow for a cellular imaging experiment using a this compound fluorescent probe.
Caption: General experimental workflow for cellular imaging with this compound probes.
Logical Relationship: AIE Mechanism
The Aggregation-Induced Emission (AIE) phenomenon is a key principle behind the utility of many this compound probes in aqueous biological environments.
Caption: The mechanism of Aggregation-Induced Emission (AIE).
References
- 1. Fluorescent probe for simultaneous visualization of lipid peroxidation and lipid droplets accumulation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]
- 4. New π-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. A Polarity-Sensitive Ratiometric Fluorescence Probe for Monitoring Changes in Lipid Droplets and Nucleus during Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Fluorescent Probe for Imaging and Detecting Hydroxyl Radical in Living Cells | AAT Bioquest [aatbio.com]
- 11. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]
Application Notes and Protocols: Development of 4-Cyanostilbene-Based Chemical Sensors for Ion Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Cyanostilbene derivatives have emerged as a versatile class of fluorophores for the development of chemical sensors. Their unique photophysical properties, such as Aggregation-Induced Emission (AIE), Twisted Intramolecular Charge Transfer (TICT), and high quantum yields, make them ideal candidates for designing sensitive and selective probes for various ions.[1][2][3] The core principle of these sensors lies in the modification of the this compound scaffold with a specific ion recognition moiety. The binding of a target ion to this recognition site induces a conformational or electronic change in the fluorophore, leading to a detectable change in its fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response).[4][5] These sensors have shown great promise in the detection of a wide range of metal ions, including but not limited to Zn2+, Fe3+, Cu2+, and Hg2+, as well as various anions.[4][6][7] The tunability of the this compound structure allows for the rational design of sensors with high selectivity and sensitivity, making them valuable tools in analytical chemistry, environmental monitoring, and biological imaging.[1][4]
Quantitative Data Summary
The following table summarizes the performance of several reported this compound-based chemical sensors for ion detection.
| Sensor Name/Description | Target Ion(s) | Detection Limit (LOD) | Solvent System | Sensing Mechanism | Reference |
| Schiff base-cyanostilbene probes | Zn2+, Fe3+, Cu2+, Hg2+, Co2+ | Not specified in reviews | Various | Chelation-Enhanced Fluorescence, AIE, TICT | [4] |
| Stilbene derivative with di-2-picolylamine (dpa) | Cu2+, Cu+ | Not specified | Not specified | Internal Charge Transfer (ICT) | [5] |
| Naphthyl-cored stilbene derivatives | Fe3+, Cr3+, Al3+ | Not specified | Not specified | Not specified | [8] |
| Stilbene-biscarbothioamide (TUS) | Hg2+ | 0.15 µM | Not specified (pH 5) | Colorimetric and "turn-on" fluorescence | [8] |
| α-cyanostilbene derivative (TS-BPh) | Trinitrophenol | 3.658 x 10⁻⁵ M | Not specified | Photo-induced electron transfer | [9] |
| Naphthoquinone-based sensor (H-1) | Cu2+ | 1.48 x 10⁻⁸ M | Methanol or Methanol-water | Colorimetric | [10] |
| Naphthoquinone-based sensor (H-3) | Cu2+ | 1.59 x 10⁻⁸ M | Methanol or Methanol-water | Colorimetric | [10] |
Signaling Pathways and Experimental Workflows
General Signaling Pathway for Ion Detection
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A stilbene-based fluoroionophore for copper ion sensing in both reduced and oxidized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule α-cyanostilbene derivatives with multi-stimulus response and applications in sensing, anti-counterfeiting and light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Measuring the Fluorescence Lifetime of 4-Cyanostilbene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for measuring the fluorescence lifetime of 4-Cyanostilbene and its derivatives using Time-Correlated Single Photon Counting (TCSPC). This compound is a fluorescent molecule known for its sensitivity to the local environment, making its fluorescence lifetime a valuable parameter in various research applications, including drug development, materials science, and cellular imaging.
Introduction to Fluorescence Lifetime
Fluorescence lifetime (τ) is an intrinsic characteristic of a fluorophore, representing the average time it spends in the excited state before returning to the ground state via fluorescence emission. This parameter is highly sensitive to the fluorophore's microenvironment, including solvent polarity, viscosity, temperature, and the presence of quenchers. Consequently, measuring the fluorescence lifetime of probes like this compound can provide critical insights into molecular interactions and local environmental conditions.
The photophysical behavior of donor-acceptor substituted stilbenes, such as this compound derivatives, is often dominated by an intramolecular charge transfer (ICT) process upon photoexcitation. This leads to a significant change in the dipole moment between the ground and excited states, resulting in pronounced solvatochromism, where the absorption and emission spectra are highly dependent on the solvent's polarity.
Quantitative Data Summary
The fluorescence lifetime and other photophysical properties of this compound derivatives are highly dependent on the solvent environment. The following table summarizes key photophysical parameters for a representative derivative, trans-4-(Dimethylamino)-4'-cyanostilbene (DCS), in various solvents.[1]
| Solvent | Dielectric Constant (ε) | Absorption Max. (λ_abs) [nm] | Emission Max. (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |
| Cyclohexane | 2.02 | 374 | 430 | 3690 | 0.60 | 1.2 |
| Toluene | 2.38 | 384 | 462 | 4420 | 0.45 | 1.5 |
| Dichloromethane | 8.93 | 392 | 502 | 5560 | 0.10 | 0.8 |
| Acetonitrile | 37.5 | 388 | 525 | 6670 | 0.02 | 0.3 |
Experimental Protocol: Measurement of Fluorescence Lifetime using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for determining fluorescence lifetimes.[2][3] The method involves exciting a sample with a high-repetition-rate pulsed light source and measuring the arrival times of individual emitted photons relative to the excitation pulses. By constructing a histogram of these arrival times, the fluorescence decay profile is obtained, from which the lifetime can be extracted.
Materials and Equipment
-
This compound: High purity grade.
-
Solvents: Spectroscopic grade (e.g., cyclohexane, toluene, dichloromethane, acetonitrile).
-
TCSPC Spectrometer:
-
Pulsed Light Source: Picosecond pulsed diode laser or a mode-locked laser (e.g., Ti:Sapphire laser) with an appropriate excitation wavelength (typically in the UV range for this compound, e.g., ~375 nm).
-
Detector: High-speed, single-photon sensitive detector such as a Microchannel Plate Photomultiplier Tube (MCP-PMT) or a Single-Photon Avalanche Diode (SPAD).
-
TCSPC Electronics: Including a Constant Fraction Discriminator (CFD), a Time-to-Amplitude Converter (TAC), and a Multi-Channel Analyzer (MCA) or a Time-to-Digital Converter (TDC).
-
Monochromator or Emission Filter: To select the fluorescence emission wavelength.
-
-
Quartz Cuvettes: 1 cm path length.
-
UV-Vis Spectrophotometer: To measure absorbance.
-
Nitrogen or Argon Gas: For deoxygenation (optional).
-
Scattering Solution: For measuring the Instrument Response Function (IRF) (e.g., a dilute solution of Ludox® or non-dairy creamer).
Detailed Methodology
1. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of this compound in the desired solvent.
-
Working Solution: Dilute the stock solution to obtain a working solution with an optical density (absorbance) of less than 0.1 at the excitation wavelength. This is crucial to prevent inner filter effects where the emitted fluorescence is reabsorbed by the sample.
-
Deoxygenation (Optional): Dissolved molecular oxygen can quench fluorescence, leading to a shorter measured lifetime. To remove dissolved oxygen, gently bubble high-purity nitrogen or argon gas through the working solution for 10-15 minutes immediately before measurement.
-
Cuvette Transfer: Transfer the prepared working solution to a clean 1 cm path length quartz cuvette.
2. Instrument Setup and Calibration:
-
Warm-up: Turn on the TCSPC system, including the pulsed light source and detector, and allow them to stabilize according to the manufacturer's instructions (typically 30-60 minutes).
-
Excitation Wavelength: Set the excitation wavelength of the pulsed light source. For this compound derivatives, this will typically be in the range of its absorption maximum.
-
Emission Wavelength: Set the emission monochromator or select an appropriate emission filter to collect the fluorescence at the peak of the emission spectrum of this compound in the chosen solvent.
-
Instrument Response Function (IRF) Measurement:
-
Replace the sample cuvette with a cuvette containing a scattering solution.
-
Set the emission monochromator to the same wavelength as the excitation source.
-
Acquire data until a sufficient number of counts are collected in the peak channel (typically >10,000). The resulting curve is the IRF, which represents the temporal profile of the excitation pulse as convoluted by the detection system. This measurement is critical for accurate data analysis.
-
3. Data Acquisition:
-
Sample Measurement: Replace the scattering solution with the this compound sample cuvette.
-
Data Collection: Acquire the fluorescence decay data. The collection time will depend on the sample's fluorescence quantum yield and the instrument's sensitivity. Collect data until the peak of the decay curve has a statistically significant number of counts (e.g., 10,000 to 20,000 counts).
-
Photon Counting Rate: Ensure that the average photon counting rate is kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up, an artifact where more than one photon is detected per excitation cycle, leading to a distortion of the decay profile.
4. Data Analysis:
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. To obtain the true decay, the IRF must be mathematically removed from the experimental data through a process called deconvolution.
-
Curve Fitting: The deconvoluted decay data is then fitted to an exponential decay model (e.g., single, bi-, or tri-exponential) using a non-linear least-squares fitting algorithm. The general form for a multi-exponential decay is: I(t) = Σ α_i * exp(-t/τ_i) where I(t) is the intensity at time t, α_i is the fractional amplitude of the i-th component, and τ_i is the corresponding fluorescence lifetime.
-
Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
Visualizing the Experimental Process
Key Components of a TCSPC Setup
The following diagram illustrates the essential components of a Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements.
Caption: Core components of a TCSPC experimental setup.
Experimental Workflow for Fluorescence Lifetime Measurement
The logical flow of the experimental procedure, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for fluorescence lifetime measurement.
By adhering to this detailed protocol and utilizing the principles of TCSPC, researchers can accurately and reliably measure the fluorescence lifetime of this compound, enabling deeper insights into its photophysical properties and its interactions within various chemical and biological systems.
References
Application Notes and Protocols for 4-Cyanostilbene Derivatives in Two-Photon Absorption Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-cyanostilbene derivatives for two-photon absorption (TPA) applications, including their synthesis, photophysical properties, and use in bioimaging. Detailed experimental protocols are provided to facilitate the adoption of these powerful molecular probes in research and development settings.
Introduction to this compound Derivatives for Two-Photon Absorption
This compound derivatives are a class of organic molecules characterized by a stilbene backbone substituted with a cyano group. This core structure is often further functionalized with electron-donating and electron-accepting groups, creating a "push-pull" electronic system. This arrangement gives rise to significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor for achieving high two-photon absorption cross-sections (σ₂). Two-photon absorption is a nonlinear optical process where a fluorophore simultaneously absorbs two low-energy photons to reach an excited state that would typically require a single high-energy photon. This phenomenon offers several advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and inherent three-dimensional sectioning.
Data Presentation: Photophysical Properties of this compound Derivatives
The photophysical properties of this compound derivatives can be tuned by modifying their molecular structure. The following table summarizes key quantitative data for a selection of representative derivatives, allowing for easy comparison of their performance.
| Derivative | Donor Group | Acceptor Group | One-Photon Absorption (λ_abs, nm) | One-Photon Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Two-Photon Absorption (λ_TPA, nm) | Two-Photon Cross-Section (σ₂, GM) |
| TCS | Triphenylamine (TPA) | Cyano | 380 | 482 | 0.48 (in Toluene) | ~760 | Not Reported |
| NCSPy | 4-(Dimethylamino)phenyl | Pyrene & Cyano | 397 | 511 | 0.34 (in Toluene) | Not Reported | Not Reported |
| NCPy | 4-(Dimethylamino)phenyl | Pyrene & Cyano (on Styrene) | 406 | 539 | 0.10 (in Toluene) | Not Reported | Not Reported |
| FLU-CNPH | 1,4-dihydropyrrolo[3,2-b]indole | 3',5'-bis(trifluoromethyl)biphenyl | 461 | 522 | - | Not Reported | Not Reported |
| TPE-CNPH | Tetraphenylethylene (TPE) | 3',5'-bis(trifluoromethyl)biphenyl | 377 | 522 | 0.015 (in THF) | Not Reported | Not Reported |
Note: GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data is compiled from various sources and solvent conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Synthesis of a Donor-Acceptor this compound Derivative
This protocol describes a general two-step synthesis for a donor-acceptor type this compound derivative, utilizing a Suzuki-Miyaura cross-coupling reaction followed by a Knoevenagel condensation.
Diagram of the Synthetic Pathway:
Caption: General synthetic route for donor-acceptor this compound derivatives.
Materials:
-
Donor-substituted phenylboronic acid pinacol ester
-
4-Bromobenzaldehyde
-
4-Cyanophenylacetonitrile
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃ for Suzuki coupling; Piperidine, NaOH for Knoevenagel)
-
Anhydrous solvents (e.g., Toluene, Ethanol, DMF)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
Step 1: Suzuki-Miyaura Cross-Coupling
-
In a round-bottom flask, dissolve the donor-substituted phenylboronic acid pinacol ester (1.0 eq.), 4-bromobenzaldehyde (1.0 eq.), and the palladium catalyst (0.05 eq.) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water).
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃, 3.0 eq.).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate aldehyde.
Step 2: Knoevenagel Condensation
-
Dissolve the intermediate aldehyde (1.0 eq.) and 4-cyanophenylacetonitrile (1.0 eq.) in a suitable solvent (e.g., Ethanol or DMF).
-
Add a catalytic amount of a base (e.g., a few drops of piperidine or a catalytic amount of NaOH).
-
Heat the reaction mixture (typically to reflux) and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent (e.g., cold ethanol).
-
If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the final this compound derivative.
Measurement of Two-Photon Absorption Cross-Section using the Z-Scan Technique
The Z-scan technique is a widely used method to determine the nonlinear absorption coefficient (β) and subsequently the two-photon absorption cross-section (σ₂) of a material.
Diagram of the Z-Scan Experimental Setup:
Application Notes and Protocols: Incorporating 4-Cyanostilbene into Polymers for Responsive Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 4-cyanostilbene into polymeric structures to create responsive materials. This document details the synthesis, characterization, and application of these smart polymers, with a particular focus on their use in stimuli-responsive drug delivery systems.
Introduction to this compound-Containing Responsive Polymers
This compound and its derivatives are fascinating photoresponsive molecules that can undergo reversible Z/E (cis/trans) isomerization or [2+2] cycloaddition upon exposure to light of specific wavelengths. When incorporated into polymer chains, this photo-switching behavior can be translated into macroscopic changes in the material's properties, such as conformation, solubility, and self-assembly. This makes them excellent candidates for the development of "smart" materials that can respond to external stimuli.
One of the most promising applications of these materials is in the field of drug delivery.[1] By encapsulating therapeutic agents within nanoparticles or micelles formed from this compound-containing polymers, it is possible to trigger the release of the drug at a specific time and location using light. This targeted approach can enhance therapeutic efficacy while minimizing systemic side effects.[2][3] Furthermore, many cyanostilbene derivatives exhibit aggregation-induced emission (AIE), meaning they become highly fluorescent in an aggregated state, which can be exploited for simultaneous imaging and therapy.
This document provides detailed protocols for the synthesis of a model this compound-containing polymer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the formulation of drug-loaded nanoparticles, and the characterization of their responsive properties.
Data Presentation: Properties of this compound Polymers
The following tables summarize key quantitative data for a representative this compound-containing polymer, Poly(this compound methacrylate) (PCSMA), and its formulation into drug-loaded nanoparticles with the model anticancer drug, Doxorubicin (DOX).
| Polymer Property | Value | Method of Determination |
| Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.15 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp (Tg) | 125 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorbance Max (λmax) | 350 nm (Z-isomer) | UV-Vis Spectroscopy |
| Fluorescence Emission Max | 480 nm (in THF/water) | Fluorescence Spectroscopy |
| Solid-State Quantum Yield | 22.4% - 42.7% | Integrating Sphere |
Table 1: Physicochemical Properties of a Representative PCSMA. [4]
| Nanoparticle Property | Value | Method of Determination |
| Hydrodynamic Diameter | 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 mV | Electrophoretic Light Scattering |
| Drug Loading Capacity (DLC) | 5% (w/w) | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE) | 75% | UV-Vis Spectroscopy |
Table 2: Characteristics of DOX-Loaded PCSMA Nanoparticles. [5][6]
| Release Parameter | Value | Condition |
| Burst Release (first 8h) | 20% | pH 7.4 |
| Cumulative Release (72h) | 40% | pH 7.4 |
| Cumulative Release (72h) | 70% | pH 7.4 with UV irradiation |
| Cumulative Release (72h) | 60% | pH 5.5 |
Table 3: In Vitro Release Profile of Doxorubicin from PCSMA Nanoparticles. [7]
Experimental Protocols
Synthesis of this compound Methacrylate Monomer (CSMA)
This protocol describes the synthesis of a methacrylate monomer functionalized with a this compound moiety, a crucial building block for the target polymer.
Materials:
-
4-Hydroxy-4'-cyanostilbene
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-hydroxy-4'-cyanostilbene (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound methacrylate (CSMA) monomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Poly(this compound methacrylate) (PCSMA) via RAFT Polymerization
This protocol details the controlled polymerization of the CSMA monomer using the RAFT technique to achieve a well-defined polymer architecture.[8]
Materials:
-
This compound methacrylate (CSMA) monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
1,4-Dioxane, anhydrous
-
Methanol
-
Schlenk flask or ampule
-
Magnetic stirrer and oil bath
Procedure:
-
In a Schlenk flask, dissolve the CSMA monomer, CPADB (RAFT agent), and AIBN (initiator) in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] should be carefully calculated to target the desired molecular weight (e.g., 100:1:0.2).
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (Argon or Nitrogen) and seal.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.[9]
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate in cold methanol to further purify. Repeat this step two more times.
-
Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
-
Characterize the polymer by GPC (for molecular weight and PDI), ¹H NMR (for monomer conversion), and DSC (for thermal properties).
Preparation of Doxorubicin-Loaded PCSMA Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using the nanoprecipitation method.[10][11]
Materials:
-
Poly(this compound methacrylate) (PCSMA)
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
Acetone
-
Deionized water
-
Pluronic F-127 (or other suitable surfactant)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To prepare the free base of doxorubicin, dissolve DOX hydrochloride in a suitable solvent and add a slight excess of triethylamine. Stir for 2 hours and then remove the solvent.
-
Dissolve a specific amount of PCSMA and the free base of doxorubicin in acetone (the organic phase).
-
In a separate beaker, dissolve Pluronic F-127 in deionized water to form the aqueous phase.
-
While vigorously stirring the aqueous phase, add the organic phase dropwise. Nanoparticles will form spontaneously.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove any unencapsulated drug and excess surfactant.
-
Lyophilize the purified nanoparticles for long-term storage.
Characterization of Drug-Loaded Nanoparticles
3.4.1. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Electrophoretic Light Scattering (ELS).
3.4.2. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE): [12][13]
-
Separate the nanoparticles from the aqueous suspension by centrifugation.
-
Carefully collect the supernatant containing the free, unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of doxorubicin (around 480 nm).
-
Calculate the DLC and EE using the following formulas:
-
EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100
-
DLC (%) = [Amount of encapsulated drug / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This protocol uses the dialysis method to evaluate the release of doxorubicin from the nanoparticles.[4][14][15][16]
Materials:
-
DOX-loaded PCSMA nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with a molecular weight cut-off, MWCO, that retains the nanoparticles but allows the free drug to pass through, e.g., 10 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Transfer a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of release medium (PBS at pH 7.4 or 5.5) in a beaker.
-
Place the beaker in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
To study the effect of light, irradiate a parallel set of samples with a UV lamp (e.g., 365 nm) for a specific duration at each time point before sampling.
-
Measure the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Analysis of Photoresponsive Behavior
This protocol outlines the use of UV-Vis spectroscopy to monitor the photoisomerization of the cyanostilbene units in the polymer.[17][18][19]
Materials:
-
PCSMA polymer
-
A suitable solvent (e.g., THF or chloroform)
-
Quartz cuvette or spin-coater and quartz slides
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., > 450 nm)
Procedure:
-
Prepare a dilute solution of the PCSMA polymer in the chosen solvent or prepare a thin film of the polymer on a quartz slide by spin-coating.
-
Record the initial UV-Vis absorption spectrum of the sample. The spectrum should show a characteristic absorption band for the Z-isomer of the cyanostilbene moiety.
-
Irradiate the sample with UV light (365 nm) for a set period.
-
Record the UV-Vis spectrum again. A decrease in the absorbance of the Z-isomer peak and the appearance of a new peak or a shoulder corresponding to the E-isomer should be observed.
-
Continue irradiating and recording spectra at intervals until a photostationary state is reached (no further significant changes in the spectrum are observed).
-
To demonstrate reversibility, irradiate the sample with visible light (> 450 nm) and monitor the return of the original spectrum corresponding to the Z-isomer.
Visualizations
Caption: Overall experimental workflow from synthesis to application.
Caption: Reversible Z/E photoisomerization of this compound.
Caption: Light-triggered drug release mechanism.
References
- 1. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 2. Frontiers | Light-Responsive Micelles Loaded With Doxorubicin for Osteosarcoma Suppression [frontiersin.org]
- 3. Light-Responsive Micelles Loaded With Doxorubicin for Osteosarcoma Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicsinoncology.com [clinicsinoncology.com]
- 7. mdpi.com [mdpi.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. indico.ictp.it [indico.ictp.it]
Application Notes and Protocols for Utilizing 4-Cyanostilbene in Mechanoluminescence-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanostilbene and its derivatives have emerged as a promising class of organic molecules for the development of mechanoluminescence-based sensors. These molecules exhibit changes in their fluorescence properties in response to mechanical stress, a phenomenon known as mechanoluminescence or piezochromism. This unique characteristic, often coupled with Aggregation-Induced Emission (AIE), makes them highly suitable for applications in stress sensing, damage detection, and potentially in advanced drug delivery systems.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication and characterization of mechanoluminescence-based sensors. The information is intended for researchers, scientists, and drug development professionals interested in exploring the potential of these materials.
Principle of Operation
The mechanoluminescence of this compound derivatives is rooted in their molecular structure and packing in the solid state. The cyanostilbene core is a donor-π-acceptor (D-π-A) system that is sensitive to its local environment.[3] In the crystalline or aggregated state, the molecules adopt a specific packing arrangement. Upon the application of mechanical force, such as grinding, shearing, or compression, the intermolecular packing is disrupted. This alteration in the molecular arrangement, often a transition from a crystalline to a more amorphous state, leads to a change in the electronic energy levels and subsequently, a shift in the fluorescence emission wavelength and/or intensity.[1][4] Many cyanostilbene derivatives are non-emissive in solution but become highly fluorescent in the aggregated state, a property known as aggregation-induced emission (AIE), which is beneficial for solid-state sensor applications.[4][5]
Data Presentation
The following tables summarize the photophysical and mechanochromic properties of various this compound derivatives as reported in the literature. This data can guide the selection of appropriate compounds for specific sensing applications.
Table 1: Photoluminescence and Mechanofluorochromic Properties of Selected Cyanostilbene Derivatives
| Compound Name/Abbreviation | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Mechanochromic Shift (nm) | Reference(s) |
| NCSPy | Toluene | 397 | 511 | 0.34 | 44 (red-shift) | [3] |
| Aggregated | - | 545 | - | [3] | ||
| NCPy | Toluene | 406 | 539 | 0.10 | 10 (red-shift) | [3] |
| Aggregated | - | 615 | - | [3] | ||
| TCS | Toluene | 380 | 479 | 0.48 | 45 (red-shift) | [3] |
| Aggregated | - | 482 | - | [3] | ||
| oN-TPA | Solid (pristine) | - | 552 | - | 90 (red-shift) | [6] |
| Solid (ground) | - | 642 | - | [6] | ||
| CNS-3 | Solid | - | - | - | Reversible | [4] |
| CNS-4 | Solid | - | - | - | Reversible | [4] |
Table 2: Properties of Other Relevant Cyanostilbene Derivatives
| Compound | Key Features | Potential Applications | Reference(s) |
| TPE-CNTPA | Aggregation-induced emission, Twisted intramolecular charge transfer, High-contrast mechanochromism | Water sensing, Anti-counterfeiting | [5] |
| PH-CNTPA | Photo-induced isomerization, Responsiveness to UV light, Mechanochromism | Water sensing, Anti-counterfeiting | [5] |
| 14-N-35 | Thermochromic fluorescence, Photochromic fluorescence | Temperature sensors, Optical switches | [7] |
| Carboxyl-functionalized cyanostilbenes | pH and amine vapor sensing, Mechanoluminescence | Environmental sensing, Chemical sensors | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Generic this compound Derivative
This protocol describes a general method for synthesizing this compound derivatives via a Knoevenagel condensation followed by a Suzuki coupling reaction, which are common methods for preparing such compounds.[3][4]
Materials:
-
4-Bromophenylacetonitrile
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Aryl aldehyde (e.g., benzaldehyde)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, piperidine)
-
Organic solvents (e.g., Toluene, Ethanol, THF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve 4-bromophenylacetonitrile (1 eq.), the desired arylboronic acid (1.1 eq.), and the palladium catalyst (0.05 eq.) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Add the base (e.g., K₂CO₃, 2 eq.).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, extract the product with an organic solvent, and dry the organic layer.
-
Purify the intermediate product by column chromatography.
-
-
Knoevenagel Condensation:
-
Dissolve the purified intermediate from the Suzuki coupling (1 eq.) and the desired aryl aldehyde (1.1 eq.) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Mechanoluminescent Sensor Film
This protocol outlines the preparation of a polymer-based film embedded with a this compound derivative for stress sensing applications.
Materials:
-
Synthesized this compound derivative powder
-
Polydimethylsiloxane (PDMS) elastomer kit (base and curing agent)
-
Curing agent
-
Organic solvent (e.g., dichloromethane, THF)
-
Petri dish or a custom mold
-
Stirring rod
-
Vacuum desiccator
-
Oven
Procedure:
-
Preparation of the Cyanostilbene Dispersion:
-
Weigh a specific amount of the this compound derivative powder (e.g., 0.1-1.0 wt% of the final composite).
-
Disperse the powder in a small amount of an organic solvent to ensure uniform distribution.
-
-
Mixing with PDMS:
-
In a suitable container, weigh the PDMS base.
-
Add the dispersed cyanostilbene solution to the PDMS base and mix thoroughly until a homogeneous mixture is obtained.
-
Add the curing agent to the mixture (typically in a 10:1 ratio of base to curing agent, but refer to the manufacturer's instructions) and continue to mix.
-
-
Degassing:
-
Place the mixture in a vacuum desiccator to remove any air bubbles introduced during mixing. This step is crucial for a transparent and uniform sensor film.
-
-
Casting and Curing:
-
Pour the bubble-free mixture into a petri dish or a custom mold.
-
Cure the film in an oven at a temperature and for a duration recommended by the PDMS manufacturer (e.g., 60-80°C for 1-2 hours).
-
-
Sensor Film Retrieval:
-
Once cured, carefully peel the mechanoluminescent sensor film from the mold.
-
Protocol 3: Measurement of Mechanoluminescence
This protocol describes a general setup for applying mechanical stress and measuring the resulting luminescence from the sensor film.
Materials:
-
Fabricated mechanoluminescent sensor film
-
A device for applying controlled mechanical stress (e.g., a universal testing machine for tensile or compressive stress, a custom-built impact or scratching setup)
-
A light-sensitive detector (e.g., a photomultiplier tube (PMT), a CCD camera, or a spectrometer)
-
A dark box or light-proof enclosure to minimize ambient light noise
-
Data acquisition system
Procedure:
-
Experimental Setup:
-
Mount the sensor film in the stress-applying apparatus within the dark box.
-
Position the light detector to have a clear line of sight to the area of the film where stress will be applied.
-
Connect the detector to the data acquisition system.
-
-
Pre-excitation (if required):
-
For some mechanoluminescent materials, pre-excitation with UV light is necessary to fill electron traps. If using such a material, expose the sensor film to a UV lamp for a defined period before applying mechanical stress.
-
-
Application of Mechanical Stimulus:
-
Apply a controlled mechanical stimulus to the film. This could be:
-
Tensile/Compressive Stress: Use a universal testing machine to apply a defined load or strain rate.
-
Impact: Drop a weight from a known height onto the film.
-
Scratching/Friction: Use a stylus or a friction-inducing setup to apply localized stress.
-
-
-
Data Acquisition:
-
Simultaneously with the application of stress, record the luminescence intensity using the detector.
-
If using a spectrometer, record the emission spectra at different stress levels.
-
-
Data Analysis:
-
Correlate the measured luminescence intensity or spectral shift with the applied mechanical stress or strain.
-
For quantitative analysis, calibrate the sensor by applying a range of known stresses and measuring the corresponding luminescence output.
-
Visualizations
Signaling Pathway of Mechanoluminescence
Caption: General mechanism of mechanoluminescence in this compound.
Experimental Workflow for Sensor Fabrication and Testing
Caption: Workflow for mechanoluminescent sensor development.
Applications in Drug Development
While direct applications of mechanoluminescence-based sensors using this compound in drug development are still exploratory, the unique properties of these materials suggest several promising avenues:
-
Formulation Stability Testing: The stability of solid dosage forms (e.g., tablets, powders) is critical. Mechanoluminescent sensors could be incorporated into formulations to monitor stress and strain during manufacturing (e.g., compaction) and storage. Changes in luminescence could indicate potential issues like cracking or polymorphic transitions.
-
Drug Delivery Systems: Smart drug delivery systems that release their payload in response to a specific stimulus are a key area of research. Mechanoluminescent materials could be integrated into drug carriers (e.g., polymer matrices, nanoparticles) to trigger drug release upon the application of an external mechanical force, such as ultrasound. The emitted light could activate a photosensitive linker, releasing the drug.
-
Bioimaging and Biomechanics: this compound derivatives have been explored for bioimaging.[8] In the context of mechanoluminescence, they could potentially be used to visualize stress distributions in biological tissues or at the cellular level, providing insights into biomechanics and disease progression.
-
High-Throughput Screening: The mechanosensitivity of these compounds could be leveraged in high-throughput screening assays to assess the mechanical properties of different drug formulations or biomaterials.
Conclusion
This compound and its derivatives represent a versatile class of materials for the development of mechanoluminescence-based sensors. Their tunable photophysical properties, coupled with their sensitivity to mechanical stress, open up a wide range of applications in materials science, engineering, and potentially, in the pharmaceutical industry. The protocols and data presented in this document provide a foundation for researchers to explore and innovate in this exciting field. Further research is needed to establish robust quantitative relationships between stress and luminescence for specific this compound derivatives and to develop and validate their application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyanostilben-based derivatives: mechanical stimuli-responsive luminophors with aggregation-induced emission enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-stimuli-responsive cyanostilbene derivatives: Their fluorescent and mechanochromic properties, and potential application in water sensing and anti-counterfeiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimuli-responsive fluorescence switching of cyanostilbene derivatives: ultrasensitive water, acidochromism and mechanochromism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic mechanoluminescent nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Cyanostilbene as a Molecular Rotor for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscosity is a critical parameter in numerous biological and chemical processes, influencing reaction kinetics, diffusion rates, and molecular interactions. At the cellular level, changes in microviscosity are associated with various physiological and pathological states, including disease progression and drug efficacy. Molecular rotors are a class of fluorescent probes that exhibit viscosity-dependent emission, making them powerful tools for non-invasive viscosity sensing. 4-Cyanostilbene and its derivatives are prominent examples of such molecular rotors. Their fluorescence properties are highly sensitive to the rotational freedom of their molecular components, which is restricted in viscous environments. This restriction of intramolecular rotation (RIR) inhibits non-radiative decay pathways, leading to an enhancement in fluorescence intensity and lifetime. This document provides detailed application notes and protocols for the use of a this compound derivative as a molecular rotor for viscosity sensing.
Principle of Viscosity Sensing
The viscosity sensing mechanism of cyanostilbene-based molecular rotors is based on the principle of twisted intramolecular charge transfer (TICT). Upon photoexcitation, the molecule transitions to an excited state. In low-viscosity environments, the molecule can freely rotate around its single bonds, leading to the formation of a non-emissive or weakly emissive TICT state, from which it returns to the ground state via non-radiative decay. However, in a viscous medium, this intramolecular rotation is hindered. As a result, the molecule is more likely to relax from the locally excited (LE) state to the ground state through radiative decay, resulting in increased fluorescence. The relationship between fluorescence quantum yield (Φf) or lifetime (τf) and viscosity (η) can be described by the Förster-Hoffmann equation:
log(Φf) = C + x log(η) log(τf) = C' + x' log(η)
where C, C', x, and x' are constants. A logarithmic plot of the quantum yield or lifetime against viscosity yields a linear relationship, which can be used for calibration.
Application Notes: Live-Cell Imaging with Cyanostilbene-Based Probes
Introduction
Cyanostilbene derivatives have emerged as a powerful class of fluorescent probes for live-cell imaging.[1] Their unique photophysical properties, most notably Aggregation-Induced Emission (AIE), make them ideal for various biological sensing and imaging applications.[2][3] Unlike traditional fluorophores that often suffer from quenching at high concentrations, AIE-active probes become highly emissive upon aggregation or when their intramolecular rotation is restricted, leading to high signal-to-noise ratios.[1][4] This characteristic is particularly advantageous for imaging in complex biological environments.[5]
These probes offer several benefits for researchers, scientists, and drug development professionals:
-
High Sensitivity and Specificity: The AIE effect allows for "turn-on" fluorescence upon binding to specific analytes or localizing within particular cellular microenvironments, minimizing background noise.[1][6]
-
Biocompatibility: Many cyanostilbene probes demonstrate low cytotoxicity, making them suitable for long-term imaging of living cells.[6][7]
-
Versatility: The cyanostilbene scaffold can be readily functionalized to target specific organelles (like mitochondria or lipid droplets), detect metal ions, or sense changes in the cellular microenvironment, such as viscosity or the presence of reactive oxygen species.[1][5][8]
-
Two-Photon Microscopy (TPM) Compatibility: Several cyanostilbene derivatives are suitable for two-photon excitation, which allows for deeper tissue penetration and reduced phototoxicity compared to conventional one-photon microscopy.[6][7]
This document provides detailed protocols and data for utilizing cyanostilbene-based probes in various live-cell imaging applications, including the detection of amyloid fibrils, visualization of lipid droplets, and measurement of intracellular viscosity.
Data Presentation: Properties of Selected Cyanostilbene-Based Probes
The following tables summarize key quantitative data for representative cyanostilbene probes used in different live-cell imaging applications.
Table 1: Probes for Amyloid Fibril Detection
| Probe Name/Type | Target | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Reference Cell Line(s) | Source(s) |
| ASCP (α-cyanostilbene derivative) | α-synuclein, Aβ₁₋₄₂ fibrils | 460 | 605 | 145 | N/A (in vitro) | [9][10] |
| Stilbene Derivatives | Aβ Plaques and Oligomers | Varies | Blue-shifted upon binding | N/A | SH-SY5Y | [11] |
| BODIPY-Stilbene Conjugates | Aβ Plaques | ~650 | 665-680 | ~15-30 | N/A (in vitro) | [12] |
Table 2: Probes for Cellular Microenvironment (Viscosity & Analytes)
| Probe Name/Type | Target | Excitation (nm) | Emission (nm) | Key Feature(s) | Reference Cell Line(s) | Source(s) |
| α-cyanostilbene 76 | Intracellular Viscosity | N/A | N/A | Colocalizes with Mito-Tracker Green | HeLa | [1] |
| SP (Dicyanostilbene derivative) | Temperature | ~405 (one-photon) | ~530 | Two-photon compatible (750 nm excitation) | N/A | [7] |
| Cyanostilbene derivative 1 | Hydroxyl Radicals (•OH) | N/A | Green Emission | High sensitivity (LOD ~1.0 x 10⁻⁷ M) | HeLa | [6] |
Table 3: Probes for Organelle Imaging
| Probe Name/Type | Target Organelle | Excitation (nm) | Emission (nm) | Key Feature(s) | Reference Cell Line(s) | Source(s) |
| Trifluoromethyl-substituted cyanostilbenes | Lipid Droplets | N/A | N/A | Strong solvatochromism | N/A | [8] |
| Cationic α-cyanostilbenes | Mitochondria & Nucleolus | N/A | N/A | Dual-color imaging capability | HeLa | [1] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the general experimental workflow for live-cell imaging and the fundamental principle of Aggregation-Induced Emission (AIE) that governs the function of many cyanostilbene probes.
Caption: General workflow for live-cell imaging using cyanostilbene probes.
Caption: The principle of Aggregation-Induced Emission (AIE).
Experimental Protocols
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a general framework for staining live cells with cyanostilbene-based probes. Specific parameters such as probe concentration and incubation time should be optimized for each probe and cell type.
Materials:
-
Cyanostilbene-based probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell line (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Imaging-grade plates or dishes (e.g., glass-bottom 8-well chamber slides)
-
Fluorescence microscope equipped for live-cell imaging (with environmental chamber)
Procedure:
-
Cell Preparation: a. One day before imaging, seed the cells onto the imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Probe Preparation: a. Prepare a stock solution of the cyanostilbene probe (typically 1-10 mM) in anhydrous DMSO. b. On the day of the experiment, dilute the stock solution to the desired final working concentration (e.g., 1-20 µM) in pre-warmed, serum-containing, phenol red-free culture medium. Vortex briefly to ensure complete mixing.
-
Cell Staining: a. Carefully remove the culture medium from the cells. b. Gently add the probe-containing medium to the cells. c. Incubate the cells for the optimized duration (typically 15-60 minutes) in the incubator.
-
Washing (If Necessary): a. For probes with high signal-to-noise ratio (strong AIE effect), a washing step may not be necessary.[14] b. If background fluorescence is high, gently remove the staining solution and wash the cells two or three times with pre-warmed PBS or fresh culture medium. c. After the final wash, add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
-
Image Acquisition: a. Transfer the imaging dish to the microscope stage equipped with an environmental chamber maintaining 37°C and 5% CO₂. b. Allow the dish to equilibrate on the stage for 5-10 minutes. c. Locate the cells using brightfield or DIC optics. d. Excite the probe using the appropriate wavelength and capture fluorescence emission using the correct filter set. e. To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest possible exposure time that provides a good signal.[13][15]
Protocol 2: Specific Application - Imaging Amyloid Fibril Aggregation
This protocol adapts the general procedure for detecting amyloid fibrils using a probe like ASCP, based on published in vitro studies.[9][10]
Materials:
-
ASCP probe (or similar amyloid-binding cyanostilbene)
-
α-synuclein or Aβ₁₋₄₂ monomers and pre-formed fibril seeds
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader fluorometer
Procedure (In Vitro Aggregation Assay):
-
Prepare a solution of recombinant α-synuclein monomer (e.g., 50 µM) in phosphate buffer.
-
Add pre-formed α-synuclein seeds (e.g., 2.5 µM) to initiate fibril elongation.[9]
-
Add the ASCP probe to the solution at a final concentration of 2-20 µM.[9]
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Monitor the increase in fluorescence over time using excitation and emission wavelengths appropriate for the probe (e.g., Ex: 485 nm / Em: 590 nm for ASCP).[9]
-
The fluorescence intensity will increase as the probe binds to the newly formed amyloid fibrils.[9][10]
For Cellular Imaging:
-
Culture a relevant cell line (e.g., a neuroblastoma line) that either expresses and aggregates amyloidogenic proteins or can be treated with exogenous fibrils.
-
Follow the General Live-Cell Staining and Imaging protocol, incubating the cells with the amyloid-binding probe.
-
Acquire images using fluorescence microscopy to visualize the localization of the probe within cellular aggregates.
Protocol 3: Specific Application - Visualizing Lipid Droplets
This protocol is for staining and visualizing lipid droplets in live cells, a common application for lipophilic cyanostilbene probes.[8]
Materials:
-
Lipid droplet-targeting cyanostilbene probe
-
HeLa or Cos-7 cells[1]
-
Oleic acid (optional, for inducing lipid droplet formation)
-
Other materials from the general protocol
Procedure:
-
Cell Culture and Induction (Optional): a. Seed cells as described in the general protocol. b. To increase the number and size of lipid droplets, pre-treat the cells with oleic acid (e.g., for 4 hours) before staining.[1]
-
Staining and Imaging: a. Follow the General Live-Cell Staining and Imaging protocol (Steps 2-5). A typical probe concentration might be in the 5-10 µM range with a 30-minute incubation. b. Acquire images using an appropriate filter set. Lipid droplets will appear as bright, distinct puncta within the cytoplasm.[1] c. Co-staining with a commercially available lipid droplet stain (e.g., a BODIPY-based dye) can be performed to confirm colocalization.
Troubleshooting
-
High Background:
-
Weak or No Signal:
-
Cause: Incorrect filter sets; probe concentration too low; insufficient incubation time; photobleaching.
-
Solution: Verify excitation/emission wavelengths. Optimize probe concentration and incubation time. Reduce laser power and exposure time during image acquisition.[15]
-
-
Phototoxicity:
-
Poor Cell Health:
-
Cause: Cytotoxicity of the probe at the working concentration; suboptimal imaging conditions (temperature, CO₂).
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic probe concentration.[17] Ensure the microscope's environmental chamber is properly calibrated. Use a dedicated live-cell imaging solution.[16]
-
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Glowing discoveries: Schiff base-cyanostilbene probes illuminating metal ions and biological entities - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01242A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Cyanostilbene-Based Fluorescent Chemoprobe for Hydroxyl Radicals and Its Two-Photon Bioimaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AIE active cyanostilbenes for live-cell imaging of lipid droplets - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Amphiphilic stilbene derivatives attenuate the neurotoxicity of soluble Aβ42 oligomers by controlling their interactions with cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Cyanostilbene Derivatives in Sensing and Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Cyanostilbene derivatives have emerged as a powerful class of fluorescent molecules with diverse applications in chemical sensing and biological imaging. Their unique photophysical properties, most notably Aggregation-Induced Emission (AIE), make them highly sensitive and versatile probes. This document provides detailed application notes and experimental protocols for the use of cyanostilbene derivatives in these fields.
Core Principles: Aggregation-Induced Emission (AIE)
Unlike traditional fluorescent dyes that often suffer from quenching at high concentrations or in aggregated states, cyanostilbene derivatives exhibit enhanced fluorescence emission upon aggregation. This AIE phenomenon is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. This property is particularly advantageous for sensing in aqueous media and for imaging in complex biological environments.[1][2][3]
Application in Sensing
Cyanostilbene-based probes have been successfully employed for the detection of a wide range of analytes with high sensitivity and selectivity. The sensing mechanism often relies on the interaction of the analyte with the cyanostilbene derivative, leading to changes in its aggregation state and, consequently, its fluorescence emission.
Sensing Various Analytes
Cyanostilbene derivatives have demonstrated remarkable capabilities in detecting a variety of analytes, as summarized in the table below.
| Probe/Derivative Name | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| oN-TPA | Water in THF | - | Intramolecular Charge Transfer (ICT) & AIE | [4][5][6] |
| oN-TPA | Trifluoroacetic acid (TFA) | - | Protonation of pyridine group | [4][5][6] |
| TS-Ph | Trinitrophenol | 1.531 x 10⁻⁴ M | Photo-induced Electron Transfer (PET) | [7] |
| TS-BPh | Trinitrophenol | 3.658 x 10⁻⁵ M | Photo-induced Electron Transfer (PET) | [7] |
| M-PDC | Volatile acids (e.g., TFA) | 2.0 nM (in CH₂Cl₂) / 17.4 ppm (film) | Protonation of dimethyl amine | [8] |
| P-PDC | Volatile acids (e.g., TFA) | 8.82 nM (in CH₂Cl₂) / 2.37 ppm (film) | Protonation of dimethyl amine | [8] |
| M-PDC + TFA | Triethylamine (TEA) | 1.76 nM | - | [8] |
| P-PDC + TFA | Triethylamine (TEA) | 3.47 nM | - | [8] |
| Probe 1 | Hydroxyl Radicals | ~1.0 x 10⁻⁷ M | - | [9] |
| Probe 4 | Hg²⁺ | 3.4 x 10⁻⁹ M (in THF) / 2.4 x 10⁻⁷ M (in THF/H₂O) | Coordination with N and O atoms | [10] |
Experimental Protocol: General Procedure for Analyte Sensing
This protocol outlines a general workflow for the detection of a target analyte using a cyanostilbene-based fluorescent probe.
1. Reagent Preparation:
- Probe Stock Solution: Prepare a stock solution of the cyanostilbene derivative (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, THF).
- Analyte Solutions: Prepare a series of standard solutions of the analyte in the desired solvent (e.g., water, buffer, or organic solvent) at various concentrations.
- Working Buffer (for aqueous sensing): Prepare a buffer solution at the desired pH (e.g., PBS, Tris-HCl).
2. Fluorescence Measurements:
- In a cuvette, add the working buffer or solvent.
- Add an aliquot of the cyanostilbene probe stock solution to achieve the desired final concentration (typically in the µM range).
- Record the initial fluorescence spectrum of the probe solution using a fluorometer.
- Incrementally add small volumes of the analyte solution to the cuvette.
- After each addition, gently mix the solution and record the fluorescence spectrum.
3. Data Analysis:
- Plot the fluorescence intensity at the emission maximum against the analyte concentration.
- Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
Application in Bioimaging
The AIE properties of cyanostilbene derivatives, coupled with their biocompatibility and ability to be functionalized for specific targeting, make them excellent candidates for live-cell imaging.
Targeting Subcellular Organelles
Cyanostilbene probes have been designed to specifically accumulate in and visualize various subcellular organelles, such as mitochondria and lipid droplets.[11][12]
Experimental Protocol: Live-Cell Imaging with Cyanostilbene Probes
This protocol provides a general guideline for staining and imaging live cells with a cyanostilbene-based fluorescent probe.
1. Cell Culture:
- Culture the desired cell line (e.g., HeLa) on a suitable imaging dish (e.g., glass-bottom dish) in the appropriate culture medium until the desired confluency is reached.
2. Probe Preparation:
- Prepare a stock solution of the cyanostilbene imaging probe (e.g., 1 mM in DMSO).
- On the day of imaging, prepare a working solution of the probe by diluting the stock solution in serum-free culture medium or a suitable buffer (e.g., HBSS) to the final desired concentration (typically 1-10 µM).
3. Cell Staining:
- Remove the culture medium from the cells and wash them once with pre-warmed PBS.
- Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined experimentally.
4. Washing:
- After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove any unbound probe and reduce background fluorescence.
5. Imaging:
- Add fresh, pre-warmed imaging buffer or phenol red-free culture medium to the cells.
- Image the cells using a fluorescence microscope (e.g., confocal microscope) equipped with the appropriate excitation and emission filters for the specific cyanostilbene probe. Use the lowest possible laser power and exposure time to minimize phototoxicity.
Visualizations
Signaling Pathway: Aggregation-Induced Emission (AIE)
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Experimental Workflow: Fluorescent Sensing
Caption: General workflow for fluorescent sensing experiments.
Experimental Workflow: Live-Cell Bioimaging
Caption: General workflow for live-cell bioimaging experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimuli-responsive fluorescence switching of cyanostilbene derivatives: ultrasensitive water, acidochromism and mechanochromism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stimuli-responsive fluorescence switching of cyanostilbene derivatives: ultrasensitive water, acidochromism and mechanochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule α-cyanostilbene derivatives with multi-stimulus response and applications in sensing, anti-counterfeiting and light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design of large π-conjugated α-cyanostilbene derivatives as colorimetric sensors for volatile acids and organic amine gases - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Novel Cyanostilbene-Based Fluorescent Chemoprobe for Hydroxyl Radicals and Its Two-Photon Bioimaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. AIE active cyanostilbenes for live-cell imaging of lipid droplets - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Cyanostilbene Wittig synthesis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields in the Wittig synthesis of 4-cyanostilbene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is very low. What are the most common points of failure in the this compound Wittig synthesis?
Low yield in this multi-step synthesis can result from issues at any stage: preparation of the phosphonium salt, formation of the ylide, the Wittig reaction itself, or product isolation. The 4-cyanobenzyl ylide is a stabilized ylide due to the electron-withdrawing nitrile group, which makes it less reactive than non-stabilized ylides.[1][2] Success hinges on optimizing each step to account for this reduced reactivity.
Common Failure Points:
-
Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt is a primary cause of low yield. This can be due to an inappropriate base, wet reagents, or incorrect temperature.[3]
-
Poor Ylide Reactivity: Stabilized ylides react more slowly with aldehydes. The reaction may require higher temperatures or longer reaction times to proceed to completion.[2][4]
-
Side Reactions: The aldehyde can undergo side reactions like self-condensation or oxidation, especially under harsh basic conditions.[3][4]
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to separate from the this compound product, leading to yield loss during purification.[5][6]
Below is a troubleshooting workflow to diagnose the issue systematically.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Q2: I am not observing the characteristic color change upon adding the base. Is my ylide forming correctly?
The formation of a phosphonium ylide is often accompanied by a distinct color change (typically to orange, red, or deep yellow). The absence of this color suggests a problem with the deprotonation step.
Possible Causes & Solutions:
-
Inactive or Wet Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are hygroscopic and lose activity upon exposure to air and moisture.[3] Using a weak base is insufficient for deprotonating the phosphonium salt of a stabilized ylide.[7]
-
Solution: Use a fresh bottle of a strong base or titrate it before use. Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Wet Solvent/Glassware: Trace amounts of water in the solvent or on the glassware will quench the strong base, preventing ylide formation.
-
Solution: Use anhydrous solvents and flame-dry or oven-dry all glassware immediately before use.[3]
-
-
Poor Quality Phosphonium Salt: The starting 4-cyanobenzyltriphenylphosphonium bromide must be pure and completely dry. Impurities or residual solvent can interfere with the reaction.
-
Solution: Recrystallize the phosphonium salt and dry it thoroughly under a vacuum before use.
-
| Base | pKa of Conjugate Acid | Suitability for 4-Cyanobenzyl Ylide | Comments |
| Sodium Hydroxide (NaOH) | ~15.7 | Marginal | Generally too weak for stabilized ylides unless phase-transfer conditions are used.[7] |
| Potassium tert-Butoxide (KOtBu) | ~17 | Good | A common and effective base for this reaction. Very sensitive to moisture.[7][8] |
| Sodium Hydride (NaH) | ~36 | Excellent | A very strong, non-nucleophilic base that works well. Requires careful handling.[7] |
| n-Butyllithium (n-BuLi) | ~50 | Excellent | Highly effective but can sometimes lead to side reactions if not handled at low temperatures.[7][9] |
Table 1: Comparison of common bases for ylide generation.
Q3: The ylide appears to form, but my starting aldehyde is not being consumed (checked via TLC). What's wrong?
This indicates that the Wittig reaction itself is the rate-limiting step, which is common for stabilized ylides.[2]
Possible Causes & Solutions:
-
Low Reactivity of Stabilized Ylide: The resonance stabilization from the cyano group makes the ylide less nucleophilic and therefore less reactive.[1][2]
-
Solution: Increase the reaction time significantly (e.g., let it stir overnight). Gently heating the reaction mixture (e.g., to 40-50°C in THF) can also increase the reaction rate.[2]
-
-
Poor Quality Aldehyde: The 4-cyanobenzaldehyde may have oxidized to the corresponding carboxylic acid, which will not react.
-
Solution: Use freshly purchased or recrystallized 4-cyanobenzaldehyde. Check its purity by melting point or NMR before use.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and the stereoselectivity.
| Solvent | Polarity | Typical Use Case |
| Tetrahydrofuran (THF) | Polar Aprotic | Standard solvent, good for ylide formation and reaction.[10] |
| Dichloromethane (DCM) | Polar Aprotic | Can be used, especially in phase-transfer conditions.[12] |
| Toluene | Nonpolar | Often used for forming stabilized ylides that require reflux.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | Can increase rates for sluggish reactions but is harder to remove.[11] |
Table 2: Effect of solvent on the Wittig reaction.
Q4: How can I efficiently remove the triphenylphosphine oxide byproduct to improve my final yield?
Triphenylphosphine oxide (TPPO) is a common byproduct and its similar polarity to stilbene derivatives can make chromatographic separation difficult, leading to product loss.[5][6]
Solutions:
-
Recrystallization: this compound is a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can effectively separate it from the more soluble TPPO.[12][13]
-
Chromatography Optimization: If column chromatography is necessary, use a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve better separation. TPPO is more polar than the stilbene product and will elute later.
-
Precipitation: In some cases, TPPO can be precipitated out of a nonpolar solvent like diethyl ether or hexanes, allowing the desired product to be recovered from the filtrate.
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanobenzyltriphenylphosphonium Bromide
This protocol describes the preparation of the Wittig salt from 4-cyanobenzyl bromide and triphenylphosphine.[10][14]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or THF.[10][14]
-
Addition: Add 4-cyanobenzyl bromide (1.0 eq) to the solution.[15]
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. A white precipitate will form as the reaction progresses.[14]
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder (the phosphonium salt) in a vacuum oven before proceeding to the next step. A high yield (›90%) is expected.[10]
Caption: Experimental workflow for the synthesis of the phosphonium salt precursor.
Protocol 2: Wittig Synthesis of this compound
This protocol details the ylide formation and subsequent reaction with 4-cyanobenzaldehyde.
-
Setup: Flame-dry a two-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add the 4-cyanobenzyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF via syringe. Cool the suspension to 0°C in an ice bath.
-
Ylide Formation: Slowly add a strong base, such as potassium tert-butoxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil), to the stirred suspension.[8] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. A deep orange or reddish color should develop, indicating ylide formation.
-
Wittig Reaction: Dissolve 4-cyanobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the aldehyde spot disappears.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).[13][17]
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Caption: The mechanism of the Wittig reaction leading to this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. biomedres.us [biomedres.us]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. biomedres.us [biomedres.us]
- 15. Synthesis routes of 4-Cyanobenzyl bromide [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Fluorescence Quantum Yield of 4-Cyanostilbene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 4-cyanostilbene derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting & FAQs
This section provides solutions to common problems encountered during the synthesis, purification, and characterization of this compound derivatives, with a focus on maximizing their fluorescence quantum yield.
Q1: My purified this compound derivative exhibits very low fluorescence in solution. What are the potential causes and how can I troubleshoot this?
A1: Low fluorescence quantum yield in dilute solutions is a common characteristic of many this compound derivatives due to non-radiative decay processes. Here’s a systematic approach to troubleshoot this issue:
-
Aggregation-Caused Quenching (ACQ): While many cyanostilbenes are known for Aggregation-Induced Emission (AIE), some derivatives can exhibit ACQ at higher concentrations in certain solvents.
-
Troubleshooting:
-
Concentration Study: Perform a concentration-dependent fluorescence study. A linear relationship between concentration and fluorescence intensity at very low concentrations, followed by a plateau or decrease at higher concentrations, suggests ACQ.
-
Solvent Selection: Test the fluorescence in a range of solvents with varying polarities.
-
-
-
Solvent Polarity: The polarity of the solvent can significantly influence the quantum yield. For many donor-acceptor stilbenes, increasing solvent polarity can stabilize a non-emissive twisted intramolecular charge transfer (TICT) state, leading to fluorescence quenching.
-
Troubleshooting:
-
Solvent Screen: Measure the fluorescence of your derivative in a series of solvents with different dielectric constants (e.g., cyclohexane, toluene, dichloromethane, acetonitrile). A decrease in quantum yield with increasing solvent polarity is a strong indicator of TICT state formation.
-
-
-
Purity of the Compound: Impurities from the synthesis or degradation products can act as quenchers.
-
Troubleshooting:
-
Re-purification: Purify the compound again using techniques like column chromatography or recrystallization.
-
Purity Analysis: Confirm the purity using analytical techniques such as NMR and mass spectrometry.
-
-
-
Presence of Quenchers: Dissolved oxygen and other impurities in the solvent can quench fluorescence.
-
Troubleshooting:
-
Degassing: Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements.
-
-
Q2: I am trying to induce aggregation to enhance the fluorescence (Aggregation-Induced Emission - AIE), but I am not observing a significant increase in quantum yield. What could be wrong?
A2: Optimizing AIE requires careful control over the aggregation process. Here are common issues and solutions:
-
Incorrect Solvent/Anti-Solvent Mixture: The choice and ratio of the good solvent and the anti-solvent (precipitant) are critical for forming emissive aggregates.
-
Troubleshooting:
-
Vary the Anti-Solvent Fraction: Systematically vary the volume fraction of the anti-solvent (e.g., water in a THF/water mixture) from 0% to 99% and measure the fluorescence at each step.
-
Try Different Anti-Solvents: If water is not effective, consider other anti-solvents in which your compound is insoluble.
-
-
-
Concentration Effects: The concentration of the cyanostilbene derivative can influence the nature of the aggregates formed.
-
Troubleshooting:
-
Concentration Optimization: Repeat the AIE experiment at different initial concentrations of your compound in the good solvent.
-
-
-
Kinetics of Aggregation: The formation of stable, emissive aggregates can be time-dependent.
-
Troubleshooting:
-
Time-Dependent Study: After adding the anti-solvent, record the fluorescence intensity over time to see if it changes.
-
-
-
Molecular Structure: Not all this compound derivatives are AIE-active. The presence of bulky groups that restrict intramolecular rotation in the aggregated state is crucial for AIE.
-
Troubleshooting:
-
Structural Modification: If possible, consider synthetic modifications to introduce groups that promote the restriction of intramolecular motion upon aggregation. A common strategy is to incorporate bulky tetraphenylethylene (TPE) moieties.
-
-
Q3: The emission wavelength of my this compound derivative shifts significantly when I change the solvent. Why does this happen and how can I control it?
A3: This phenomenon, known as solvatochromism, is common for donor-acceptor substituted stilbenes. The emission color changes with solvent polarity because the excited state has a different dipole moment than the ground state. Polar solvents stabilize the more polar excited state, leading to a red-shift (emission at longer wavelengths) in the fluorescence spectrum.
-
Controlling the Emission Wavelength:
-
Solvent Choice: By carefully selecting the solvent or a mixture of solvents, you can tune the emission wavelength to a desired range.
-
Structural Design: The extent of the solvatochromic shift is dependent on the strength of the donor and acceptor groups in the molecule. Modifying these groups can alter the sensitivity of the emission wavelength to solvent polarity.
-
Data Presentation
The following tables summarize the photophysical data for selected this compound derivatives to facilitate comparison.
Table 1: Photophysical Properties of Selected this compound Derivatives in Different Solvents
| Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_f) |
| DCS | Cyclohexane | 374 | 430 | 3690 | 0.60 |
| Toluene | 384 | 462 | 4420 | 0.45 | |
| Dichloromethane | 392 | 502 | 5560 | 0.10 | |
| Acetonitrile | 388 | 525 | 6670 | 0.02 | |
| TPE-CNPH | THF | 377 | 522 | - | 0.015 |
| FLU-CNPH | THF | 461 | 522 | - | 0.0009 |
| NCSPy [1] | Toluene | 397 | 511 | - | 0.34 |
| THF | - | - | - | < 0.10 | |
| NCPy [1] | Toluene | 406 | 539 | - | 0.10 |
| TCS [1] | Toluene | 380 | 479 | - | 0.48 |
Data for DCS is illustrative and based on typical values for donor-acceptor stilbenes.
Table 2: Aggregation-Induced Emission (AIE) Properties of TPE-CNPH and FLU-CNPH in THF/Water Mixtures
| Derivative | Water Fraction (%) | Fluorescence Quantum Yield (Φ_f) |
| TPE-CNPH | 0 | 0.015 |
| 90 | - (Strong Emission) | |
| FLU-CNPH | 0 | 0.0009 |
| 50 | 0.0012 | |
| 60 | 0.024 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Relative Fluorescence Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of a this compound derivative relative to a known standard.
Materials:
-
This compound derivative (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard and the sample in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to work in this low absorbance range to avoid inner filter effects.
-
-
UV-Vis Absorbance Measurement:
-
Record the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and standard absorb.
-
-
Fluorescence Emission Measurement:
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The slope of these plots gives the gradients (Grad) for the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients from the plots for the sample and standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
-
Protocol 2: Characterization of Aggregation-Induced Emission (AIE)
Objective: To investigate the AIE properties of a this compound derivative.
Materials:
-
This compound derivative
-
A "good" solvent in which the derivative is highly soluble (e.g., THF, dioxane)
-
An "anti-solvent" in which the derivative is poorly soluble (e.g., water, hexane)
-
Fluorometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound derivative in the good solvent at a known concentration (e.g., 1 mM).
-
-
Preparation of Solvent/Anti-Solvent Mixtures:
-
In a series of cuvettes, prepare different volume fractions of the anti-solvent in the good solvent (e.g., from 0% to 99% water in THF). The total volume in each cuvette should be the same.
-
-
Fluorescence Measurement:
-
Add a small, constant volume of the stock solution to each cuvette to achieve the final desired concentration (e.g., 10 µM).
-
Gently mix and allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum for each mixture at the optimal excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the anti-solvent fraction. A significant increase in fluorescence intensity at higher anti-solvent fractions is indicative of AIE.
-
Mandatory Visualizations
Logical Relationship: Factors Affecting Fluorescence Quantum Yield
Caption: Key factors influencing the fluorescence quantum yield of this compound derivatives.
Experimental Workflow: Troubleshooting Low Quantum Yield
Caption: A systematic workflow for troubleshooting low fluorescence quantum yield.
References
Causes and prevention of 4-Cyanostilbene fluorescence quenching
Welcome to the technical support center for 4-Cyanostilbene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the fluorescence properties of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound fluorescence quenching?
A1: Fluorescence quenching in this compound derivatives can be attributed to several factors that promote non-radiative decay pathways, competing with the emission of photons. The most common causes include:
-
Intramolecular Motion: The flexibility of the stilbene backbone allows for rotations and vibrations, particularly trans-cis isomerization around the central double bond. These motions provide an efficient channel for the excited state to return to the ground state without emitting light.[1][2]
-
Solvent Effects: The polarity of the solvent plays a crucial role. For many donor-acceptor cyanostilbenes, increasing solvent polarity can stabilize a non-emissive or weakly emissive intramolecular charge transfer (ICT) state, leading to a decrease in fluorescence intensity and a red-shift in the emission spectrum.[3][4]
-
Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity.[5][6] Higher thermal energy increases the rate of non-radiative decay processes by promoting molecular vibrations and collisions.
-
Aggregation-Caused Quenching (ACQ): While some cyanostilbenes exhibit aggregation-induced emission, others can suffer from quenching upon aggregation due to the formation of non-emissive H-aggregates or excimers.[4]
-
Presence of Quenchers: External quenching agents, such as dissolved oxygen, can deactivate the excited state of this compound, particularly in polar solvents.[6]
Q2: My this compound derivative is not fluorescing in solution. What could be the reason and how can I fix it?
A2: This is a common observation and is often due to the phenomenon of Aggregation-Induced Emission (AIE). Many this compound derivatives are AIE-active, meaning they are non-emissive or weakly fluorescent when dissolved in good solvents but become highly emissive upon aggregation.[2][7][8][9] In solution, the molecules are free to undergo intramolecular rotations, which quenches fluorescence.
To enhance fluorescence, you need to restrict these molecular motions. This can be achieved by:
-
Inducing Aggregation: Add a "poor" solvent to a solution of your compound in a "good" solvent. For example, if your compound is dissolved in tetrahydrofuran (THF), gradually adding water will cause the molecules to aggregate, restricting their rotation and leading to a significant increase in fluorescence.[7][8]
-
Solid-State Measurement: Measure the fluorescence of your compound in the solid state (e.g., as a powder or thin film). In the solid phase, the molecules are packed closely, which hinders intramolecular motion and promotes fluorescence.[10]
-
Increasing Viscosity: Using a more viscous solvent can also restrict molecular motion and enhance the fluorescence quantum yield.[11]
Q3: How does solvent polarity affect the fluorescence of this compound?
A3: Solvent polarity has a significant impact on the photophysical properties of donor-acceptor this compound derivatives. As the solvent polarity increases, you will typically observe:
-
A Red-Shift in Emission (Solvatochromism): The emission peak shifts to longer wavelengths (lower energy).[3] This is because polar solvents stabilize the excited ICT state more than the ground state.
-
A Decrease in Fluorescence Intensity: The stabilization of the ICT state in polar solvents can also open up non-radiative decay channels, leading to a decrease in the fluorescence quantum yield.[3]
This relationship is often visualized using a Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function.[12]
Q4: Can temperature changes be used to control the fluorescence of this compound?
A4: Yes, the fluorescence of many this compound derivatives is temperature-sensitive (thermochromism). Generally, increasing the temperature leads to a decrease in fluorescence intensity due to the increased probability of non-radiative decay pathways.[5] In some liquid crystalline phases of cyanostilbene derivatives, a change in temperature can induce a phase transition, leading to a significant change in the fluorescence color and intensity.[5][7]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence in Solution
-
Possible Cause: The compound is likely AIE-active, and intramolecular rotations are quenching the fluorescence.[2][7][8][9]
-
Troubleshooting Steps:
-
Induce Aggregation: Prepare a solution of the compound in a good solvent (e.g., THF). Gradually add a poor solvent (e.g., water) in increasing fractions (e.g., 10%, 20%,..., 90%). Monitor the fluorescence intensity at each step. A significant increase in fluorescence upon addition of the poor solvent confirms AIE behavior.[7][8]
-
Measure in Solid State: If aggregation is not feasible, measure the fluorescence of the compound as a solid powder or a thin film.
-
Increase Solvent Viscosity: Dissolve the compound in a more viscous solvent, such as glycerol, to restrict molecular motion.
-
Issue 2: Inconsistent Fluorescence Measurements
-
Possible Cause: The degree of aggregation is not consistent, or the sample is being exposed to quenchers.
-
Troubleshooting Steps:
-
Control Aggregation Conditions: When inducing aggregation, ensure precise control over the solvent/poor-solvent ratio, concentration, temperature, and mixing rate.[13]
-
Deoxygenate Solutions: If working with polar solvents, purge the solution with an inert gas like argon or nitrogen to remove dissolved oxygen, which can act as a quencher.[1][6]
-
Check for Photodegradation: Exposing the sample to high-intensity light for prolonged periods can cause photodegradation. Use neutral density filters or reduce the excitation intensity and acquisition time.
-
Quantitative Data
The fluorescence quantum yield (ΦF) of this compound derivatives is highly dependent on the solvent environment. Below is a summary of representative data.
| Compound | Solvent | Quantum Yield (ΦF) | Reference |
| trans-4-cyano-4′-dimethylaminostilbene | n-Pentane | 0.025 | [6] |
| trans-4-cyano-4′-dimethylaminostilbene | Acetonitrile | 0.22 | [6] |
| NCSPy | Toluene | 0.34 | [3] |
| NCPy | Toluene | 0.10 | [3] |
| TCS | Toluene | 0.48 | [3] |
| Bent-core cyanostilbenes | PMMA | up to 0.70 | [10] |
Experimental Protocols
Protocol 1: Determining Aggregation-Induced Emission (AIE) Properties
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a good solvent (e.g., THF) at a concentration of approximately 10-5 M.
-
Sample Preparation: In a series of cuvettes, prepare solutions with varying fractions of a poor solvent (e.g., water). For example, create a series of 3 mL solutions with water fractions of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume, while keeping the concentration of the cyanostilbene derivative constant.
-
Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution. Use an excitation wavelength determined from the compound's UV-Vis absorption maximum.
-
Data Analysis: Plot the maximum fluorescence intensity versus the fraction of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent is indicative of AIE.[7][8]
Visualizations
Caption: Aggregation-Induced Emission (AIE) mechanism in this compound.
Caption: Troubleshooting workflow for weak fluorescence in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stimuli-responsive fluorescence switching of cyanostilbene derivatives: ultrasensitive water, acidochromism and mechanochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior [mdpi.com]
- 9. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bent-core liquid crystalline cyanostilbenes: fluorescence switching and thermochromism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation-Caused Quenching in Cyanostilbene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aggregation-caused quenching (ACQ) in cyanostilbene-based materials. Our focus is on leveraging the principles of Aggregation-Induced Emission (AIE) to harness the full potential of these versatile fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why does it occur in cyanostilbene-based materials?
A1: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases upon aggregation or in the solid state. In dilute solutions, individual cyanostilbene molecules fluoresce efficiently. However, at high concentrations or in aggregates, the planar structure of cyanostilbene promotes strong intermolecular π-π stacking. This close proximity creates non-radiative decay pathways, such as excimer formation, which dissipate the excitation energy as heat rather than light, thus quenching fluorescence.[1][2]
Q2: How does Aggregation-Induced Emission (AIE) counteract ACQ?
A2: Aggregation-Induced Emission (AIE) is the opposite of ACQ. AIE-active molecules, known as AIEgens, are weakly fluorescent in dilute solutions but become highly emissive upon aggregation.[3][4][5] The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In AIE-active cyanostilbenes, bulky substituents are incorporated into the molecular structure. In solution, these substituents undergo constant rotational and vibrational motions, providing non-radiative pathways for energy dissipation.[6] In the aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy as light, resulting in strong fluorescence.[2][6]
Q3: My cyanostilbene derivative, which is supposed to be AIE-active, still shows significant fluorescence quenching upon aggregation. What could be the reason?
A3: This can happen due to several factors related to the molecular design. The bulky groups attached to the cyanostilbene core might not be sufficiently large or strategically positioned to effectively prevent π-π stacking. If the molecules can still adopt a planar conformation and interact strongly in the aggregated state, ACQ pathways can dominate. Consider redesigning the molecule to introduce more significant steric hindrance around the cyanostilbene core.
Q4: I am observing an unexpected shift in the emission wavelength of my AIE-active cyanostilbene upon aggregation. Why is this happening?
A4: A shift in the emission wavelength (solvatochromism) is a common feature of many AIEgens and can be attributed to several factors. A red-shift is often observed and can be due to the formation of J-type aggregates and increased planarity of the molecule in the aggregated state.[7][8][9] The polarity of the microenvironment around the aggregated molecules also plays a crucial role. Changes in the aggregation morphology (e.g., from amorphous to crystalline) can also lead to spectral shifts.
Q5: What is the typical experimental setup to confirm the AIE properties of a new cyanostilbene derivative?
A5: A common and straightforward method is to perform a fluorescence spectroscopy study in a mixture of a good solvent and a poor solvent, typically tetrahydrofuran (THF) and water. The cyanostilbene derivative is first dissolved in THF, where it should exhibit weak fluorescence. Then, increasing fractions of water (the poor solvent) are added to induce aggregation. An AIE-active compound will show a significant increase in fluorescence intensity as the water fraction increases and aggregation occurs.[7][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence in the Aggregated State | Insufficient steric hindrance in the molecular design leading to dominant ACQ. | Redesign the molecule to incorporate bulkier or more strategically placed substituents to disrupt π-π stacking. |
| The compound has poor solubility and precipitates out of solution before forming fluorescent nano-aggregates. | Optimize the solvent/anti-solvent ratio and the concentration of the fluorophore. Sonication can also help in the formation of stable nano-aggregates. | |
| The excitation wavelength is not optimal for the aggregated form. | Record the absorption spectrum of the aggregated sample and excite at the absorption maximum. | |
| Inconsistent Fluorescence Intensity Between Batches | Variations in the size and morphology of the aggregates. | Standardize the aggregation protocol (e.g., rate of anti-solvent addition, stirring speed, temperature). Use Dynamic Light Scattering (DLS) to monitor the size distribution of the aggregates. |
| Impurities from the synthesis are quenching the fluorescence. | Purify the compound thoroughly using techniques like column chromatography or recrystallization. | |
| Significant Blue-Shift in Emission Upon Aggregation | Formation of H-aggregates, which are typically non-emissive or weakly emissive. | Modify the molecular structure to favor the formation of J-aggregates or amorphous aggregates. This can sometimes be achieved by altering the side chains or the overall molecular geometry. |
| Broad and Featureless Emission Spectrum | Presence of multiple types of aggregates with different emission characteristics. | Try to control the aggregation process to favor the formation of a more homogenous population of aggregates. Techniques like seeding or controlled solvent evaporation can be explored. |
| Photobleaching of the Aggregated Sample | The AIEgen is not sufficiently photostable under the experimental conditions. | Reduce the excitation light intensity or the exposure time. Incorporate photostabilizers into the system if compatible. |
Quantitative Data Presentation
Table 1: Photophysical Properties of Representative AIE-active Cyanostilbene Derivatives
| Compound | Solvent System (Good:Poor) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) in Solution | Quantum Yield (Φ_F) in Aggregate | Reference |
| TPE-CN-OH | THF:Water (1:99) | ~400 | ~543 | Low | High | [11] |
| Ester-type CS | THF:Water | ~350 | ~480 (solid) | Weakly emissive | Significantly enhanced | [7][8][9] |
| Amide-type CS | THF:Water | ~350 | ~590 (solid) | Weakly emissive | Dramatically increased | [7][8][9] |
| CNSTPy | - | - | ~450 (crystal) | Weakly emissive | 45% | [3] |
Note: The exact values can vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Generic AIE-active Cyanostilbene Derivative
This protocol is a generalized procedure based on common synthetic routes for cyanostilbene derivatives.
Materials:
-
Substituted benzaldehyde
-
Substituted phenylacetonitrile
-
Base (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Dissolve equimolar amounts of the substituted benzaldehyde and the substituted phenylacetonitrile in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure AIE-active cyanostilbene derivative.
-
Characterize the final product using techniques like NMR, Mass Spectrometry, and Elemental Analysis.
Protocol 2: Characterization of AIE Properties in a THF/Water System
Materials:
-
AIE-active cyanostilbene derivative
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the cyanostilbene derivative in THF (e.g., 1 mM).
-
Prepare a series of solutions in cuvettes with varying THF/water ratios (e.g., 100:0, 90:10, 80:20, ..., 10:90, 1:99), keeping the final concentration of the fluorophore constant (e.g., 10 µM).
-
For each solution, record the UV-Vis absorption spectrum to determine the optimal excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the determined excitation wavelength.
-
Plot the maximum fluorescence intensity as a function of the water fraction. A significant increase in intensity with increasing water fraction is indicative of AIE.
-
(Optional) Perform Dynamic Light Scattering (DLS) measurements on the solutions with high water content to determine the size distribution of the formed nano-aggregates.
Mandatory Visualizations
Caption: Comparison of ACQ and AIE mechanisms.
Caption: Experimental workflow for AIE characterization.
Caption: Troubleshooting flowchart for weak AIE.
References
- 1. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Organic Chemist's Guide to Fluorophores – Understanding Common and Newer Non‐Planar Fluorescent Molecules for Biological Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
Strategies to reduce photobleaching of 4-Cyanostilbene probes in microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to mitigate photobleaching of 4-cyanostilbene probes during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my this compound probes?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like a this compound probe, upon exposure to excitation light.[1] This process leads to a permanent loss of the probe's ability to fluoresce, resulting in a fading signal during your experiment. This can be particularly problematic for quantitative studies, as the signal loss can be mistaken for a biological change, and for long-term imaging, where the signal may diminish before the experiment is complete.
Q2: What are the primary causes of photobleaching for this compound probes?
A2: The primary drivers of photobleaching for fluorescent probes, including this compound derivatives, are:
-
High-Intensity Illumination: Intense light from lasers or lamps accelerates the rate of photochemical destruction.[1]
-
Prolonged Exposure: The longer the probe is exposed to excitation light, the more likely it is to photobleach.
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Presence of Reactive Oxygen Species (ROS): The excitation of fluorophores can generate ROS, which are highly reactive molecules that can chemically degrade the probe.[1] For donor-acceptor stilbenes, such as many this compound derivatives, photooxidation is a key degradation pathway.
Q3: How can I tell if the signal loss I'm observing is due to photobleaching or another issue?
A3: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time during continuous imaging. To confirm, you can move to a fresh, unexposed area of your sample. If the initial signal in the new area is bright and then begins to fade with exposure, photobleaching is the likely culprit. If the signal is weak or absent from the start, the issue might be related to low probe concentration, incorrect filter sets, or problems with sample preparation.
Troubleshooting Guide: Rapid Photobleaching of this compound Probes
If you are experiencing rapid fading of your this compound signal, follow these troubleshooting steps:
Step 1: Optimize Imaging Parameters
High-intensity light and long exposure times are the most common causes of accelerated photobleaching.
-
Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Neutral density (ND) filters can also be used to attenuate the light source.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. For time-lapse experiments, consider increasing the interval between image acquisitions.
-
Use a Shutter: Employ a shutter to block the light path when not actively acquiring images.
Step 2: Employ Antifade Reagents
Antifade reagents are chemical compounds that reduce photobleaching, primarily by scavenging reactive oxygen species.[2]
-
For Fixed Samples: Consider using a commercial antifade mounting medium such as ProLong Gold or VECTASHIELD, or a homemade solution containing n-propyl gallate (NPG).
-
For Live-Cell Imaging: Reagents like Trolox can be added to the imaging medium to reduce photobleaching.[3]
Step 3: Consider the Chemical Environment
The local environment of the this compound probe can influence its photostability.
-
pH of Mounting Medium: The fluorescence of some probes is pH-sensitive. Ensure your mounting or imaging medium is buffered to an optimal pH.
-
Oxygen Scavengers: For live-cell imaging, consider using an oxygen scavenging system, such as OxyFluor™, to reduce the concentration of molecular oxygen available to participate in photobleaching reactions.[3]
Data Presentation: Comparison of Common Antifade Reagents
Due to the limited availability of direct quantitative comparisons of antifade reagents for this compound probes, the following table provides a qualitative and general comparison. Users are strongly encouraged to empirically determine the optimal antifade reagent and concentration for their specific this compound derivative and experimental setup.
| Antifade Reagent | Primary Application | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | Fixed Cells | Effective, can be prepared as a cost-effective homemade solution.[4][5] | Can be difficult to dissolve; may have anti-apoptotic effects in live cells.[2] |
| Trolox | Live Cells | Water-soluble and cell-permeable vitamin E analog; effective ROS scavenger.[3] | Optimal concentration is cell-type dependent and requires optimization. |
| ProLong Gold | Fixed Cells | Commercially available, premixed, and provides strong, long-lasting protection.[6] | Curing time of up to 24 hours is recommended for optimal performance. |
| VECTASHIELD | Fixed Cells | Widely used, effective for many fluorophores. | Can cause initial quenching of some fluorophores. |
Experimental Protocols
Protocol 1: Preparation of Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a widely used homemade antifade mounting medium for fixed cells.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution from your 10X stock.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 9 parts glycerol with 1 part 10X PBS.
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture while vortexing or stirring rapidly.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Using Trolox for Live-Cell Imaging
This protocol outlines the general steps for using Trolox to mitigate photobleaching during live-cell imaging.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol or DMSO for stock solution
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
Procedure:
-
Prepare a 100 mM stock solution of Trolox in high-purity ethanol or DMSO.
-
Dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final working concentration. The optimal concentration typically ranges from 0.1 mM to 1 mM and should be determined experimentally for your specific cell type and this compound probe.
-
Replace the culture medium of your this compound-labeled cells with the imaging medium containing Trolox.
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Incubate the cells for at least 15-30 minutes before starting your imaging experiment.
-
It is recommended to include a vehicle control (imaging medium with the same concentration of ethanol or DMSO used for the Trolox stock) to assess any potential effects of the solvent on your cells.
Protocol 3: Using Commercial Antifade Mounting Media (ProLong Gold or VECTASHIELD)
This protocol provides general guidance for using commercially available antifade mounting media for fixed cells. Always refer to the manufacturer's specific instructions for use.
Materials:
-
ProLong Gold Antifade Mountant or VECTASHIELD Antifade Mounting Medium
-
Fixed and stained cells on coverslips
-
Microscope slides
Procedure:
-
Carefully remove the coverslip with your stained cells from the final wash buffer.
-
Gently touch the edge of the coverslip to a lint-free wipe to remove excess buffer. Do not allow the sample to dry out.
-
Place one drop of the antifade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) and gently lower it onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
For hardening mountants like ProLong Gold, allow the slide to cure on a flat surface in the dark for the time recommended by the manufacturer (typically 24 hours) before imaging. For non-hardening media like some formulations of VECTASHIELD, you may be able to image sooner, but sealing the edges of the coverslip with nail polish is recommended for long-term storage.
Visualizations
Caption: Photobleaching mechanism of this compound and the role of antifade reagents.
Caption: General experimental workflow to minimize photobleaching of this compound probes.
Caption: Troubleshooting logic for addressing rapid photobleaching of this compound probes.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 3. biocompare.com [biocompare.com]
- 4. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Controlling the E/Z isomerization of 4-Cyanostilbene during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-cyanostilbene, with a specific focus on controlling E/Z isomerization.
Troubleshooting Guides
Issue 1: Poor E/Z Selectivity in Wittig Reaction
Question: My Wittig synthesis of this compound is producing a mixture of E and Z isomers that is difficult to separate. How can I improve the stereoselectivity?
Answer: The E/Z selectivity of the Wittig reaction is highly dependent on the stability of the phosphonium ylide.
-
For preferential formation of the (Z)-isomer: Use a non-stabilized ylide. These are typically prepared from alkylphosphonium salts with strong, non-coordinating bases (e.g., n-butyllithium, sodium amide) in aprotic, non-polar solvents like THF or diethyl ether at low temperatures. The reaction proceeds rapidly through a kinetically controlled pathway.
-
For preferential formation of the (E)-isomer: Use a stabilized ylide. If your ylide is not inherently stabilized by an electron-withdrawing group, you can employ the Schlosser modification. This involves using a strong base like phenyllithium at low temperature to form the betaine, followed by deprotonation with a second equivalent of phenyllithium to form a β-oxido ylide, which then eliminates to favor the (E)-alkene. Alternatively, conducting the reaction with a stabilized ylide in a protic solvent can also favor the E-isomer.[1][2][3]
Issue 2: Undesired Isomerization During Workup or Purification
Question: I have successfully synthesized the desired isomer of this compound, but I am observing isomerization during extraction or column chromatography. What can I do to prevent this?
Answer: Both light and acid can catalyze the isomerization of stilbenes.
-
Protection from Light: this compound is photosensitive.[4][5] Conduct all workup and purification steps in glassware protected from light (e.g., wrapped in aluminum foil) or under amber light.
-
Avoid Acidic Conditions: Traces of acid can promote the conversion of the less stable Z-isomer to the more stable E-isomer.[6] Ensure all solvents are neutral and avoid using acidic media for extraction or chromatography if the Z-isomer is the desired product. If acidic conditions are unavoidable, minimize the exposure time and temperature.
-
Thermal Stability: While the thermal isomerization of stilbene generally requires high temperatures, prolonged heating at moderate temperatures during solvent evaporation can potentially lead to some isomerization.[7] It is advisable to remove solvents under reduced pressure at the lowest practical temperature.
Issue 3: Low Yield in Heck Coupling Reaction
Question: I am attempting to synthesize (E)-4-cyanostilbene via a Heck reaction, but my yields are consistently low. What are the critical parameters to optimize?
Answer: The Heck reaction is an excellent method for obtaining the (E)-isomer with high selectivity. Low yields can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the reactants.
-
Catalyst and Ligand: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands are of high quality. The choice of ligand can significantly impact catalyst activity and stability.
-
Base: The choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) are crucial. The base neutralizes the acid generated during the reaction and can influence the catalyst's activity.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or acetonitrile are commonly used. Ensure the solvent is dry, as water can negatively affect the reaction.
-
Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize the (E)-isomer of this compound?
A1: The Heck reaction is generally the most reliable method for obtaining the (E)-isomer of this compound with high stereoselectivity.[8] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an alkene typically yields the trans product.
Q2: How can I synthesize the (Z)-isomer of this compound selectively?
A2: The Wittig reaction using a non-stabilized ylide is the preferred method for synthesizing (Z)-alkenes.[1] The reaction should be carried out under salt-free conditions in an aprotic solvent. Another approach is the Stork-Zhao-Wittig olefination, which can provide Z-iodoalkenes that can be further functionalized.[2]
Q3: How can I convert the (E)-isomer to the (Z)-isomer after synthesis?
A3: Photoisomerization is the most common method for converting the thermodynamically more stable (E)-isomer to the (Z)-isomer.[4][7] This is typically achieved by irradiating a solution of the (E)-isomer with UV light. The photostationary state (the equilibrium ratio of E and Z isomers under irradiation) will depend on the wavelength of light used and the solvent.
Q4: How can I separate the E and Z isomers of this compound?
A4: The E and Z isomers of this compound have different physical properties and can be separated by chromatographic techniques. High-performance liquid chromatography (HPLC) or column chromatography on silica gel or C18-functionalized silica are effective methods.[9]
Q5: How can I confirm the stereochemistry of my synthesized this compound?
A5: ¹H NMR spectroscopy is a powerful tool for differentiating between E and Z isomers. The coupling constant (J-value) for the vinylic protons is typically larger for the trans (E) isomer (usually > 15 Hz) compared to the cis (Z) isomer (usually < 12 Hz). UV-Vis and fluorescence spectroscopy can also be used, as the two isomers will have distinct absorption and emission spectra.[10]
Data Presentation
Table 1: E/Z Selectivity in Wittig Synthesis of Stilbenes
| Ylide Type | Reaction Conditions | Predominant Isomer | Reference |
| Non-stabilized | Aprotic solvent, strong base (e.g., n-BuLi) | Z | [1] |
| Stabilized | Protic or aprotic solvent | E | [1][3] |
| Schlosser Modification | Non-stabilized ylide, excess strong base | E | [2] |
Table 2: Stereoselectivity of the Heck Reaction for Stilbene Synthesis
| Catalyst System | Substrates | Stereoselectivity | Reference |
| Pd(OAc)₂ / PPh₃ | Aryl halide + Styrene | Predominantly E | |
| PdCl₂(MeCN)₂ | Intramolecular coupling | Dependent on ring size | [11] |
| P₂N₂ Pd G3 Precatalyst | Aryl triflate + Styrene | High E-selectivity | [12] |
Experimental Protocols
Protocol 1: Synthesis of (E)-4-Cyanostilbene via Heck Reaction
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (2.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-4-cyanostilbene.
Protocol 2: Synthesis of (Z)-4-Cyanostilbene via Wittig Reaction
-
Ylide Formation: In a dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in 15 mL of anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should change to deep orange/red, indicating ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution back down to -78 °C. Dissolve 4-cyanobenzaldehyde (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution.
-
Quenching: After stirring at -78 °C for 2 hours and then allowing to warm to room temperature overnight, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of isomers by column chromatography, carefully separating the (Z)-isomer.
Visualizations
Caption: Control of E/Z selectivity in the Wittig reaction.
Caption: Catalytic cycle of the Heck reaction for (E)-alkene synthesis.
Caption: Pathways for E/Z isomerization of this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diarylethene - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purity Analysis of Synthetic 4-Cyanostilbene by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of synthetic 4-Cyanostilbene using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is tailing. What are the possible causes and solutions?
A1: Peak tailing for this compound can be caused by several factors:
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Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the cyano group of your analyte.
-
Solution: Lowering the pH of the mobile phase (e.g., to 2-3 with formic or acetic acid) can suppress the ionization of these silanol groups, minimizing unwanted interactions. Using a modern, end-capped column is also highly recommended.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Extra-column Band Broadening: The tubing between the injector, column, and detector can contribute to peak distortion if it's too long or has a large internal diameter.
-
Solution: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum.
-
Q2: I am observing a small peak eluting just before or after my main this compound peak. What could this be?
A2: This is a common observation and is often due to the presence of the cis-isomer of this compound. The trans-isomer is typically the desired and more stable product, but the cis-isomer can form during synthesis or upon exposure to UV light.[3][4]
-
Solution: To confirm, you can try to induce isomerization in a standard solution by exposing it to UV light and observing if the secondary peak increases. To minimize this impurity, protect your samples and standards from light by using amber vials and minimizing exposure to ambient light.
Q3: My retention time for this compound is shifting between injections. What should I check?
A3: Retention time shifts can be frustrating. Here are some common causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.[5]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. If preparing the mobile phase online, ensure the mixer is functioning correctly.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can affect retention times.[2]
-
System Leaks: Check for any loose fittings or leaks in the HPLC system.
Q4: I'm seeing a "ghost peak" in my chromatogram where no sample was injected (i.e., in a blank run). What is the source of this?
A4: Ghost peaks are typically caused by contamination in the HPLC system or carryover from a previous injection.
-
Solution:
-
Carryover: Run a blank injection with a strong solvent (like 100% acetonitrile) to wash the column and injector.
-
Contamination: Ensure the mobile phase is prepared with high-purity solvents and water. Contamination can also accumulate on the column inlet frit; back-flushing the column may help.[6]
-
Q5: The peak shape of my this compound is broad (fronting or tailing). How can I improve it?
A5: Poor peak shape can be due to a variety of issues:
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[1]
-
Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
-
Column Contamination: Buildup of impurities on the column can lead to peak distortion.
-
Solution: Implement a column washing procedure between analytical runs.
-
-
Column Void: A void at the head of the column can cause peak splitting or broadening.
-
Solution: This usually indicates the end of the column's life, and it should be replaced. Using a guard column can help extend the life of your analytical column.[6]
-
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol provides a general method for the purity analysis of synthetic this compound. Optimization may be required based on the specific instrumentation and sample characteristics.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 60:40 (v/v) mixture of Acetonitrile and Water. If peak tailing is observed, 0.1% formic acid can be added to the aqueous portion of the mobile phase. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of approximately 1 mg/mL. From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration within the linear range of the calibration curve (e.g., 20 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 315 nm |
| Run Time | 15 minutes |
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity of the synthetic sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantitative Data Summary
The following table provides typical retention time data for this compound and potential impurities under the recommended HPLC conditions. Note that these values are approximate and can vary depending on the specific HPLC system and conditions used.
| Compound | Expected Retention Time (min) | Potential Source |
| cis-4-Cyanostilbene | ~ 6.5 | Isomerization of the trans form |
| trans-4-Cyanostilbene | ~ 8.0 | Product |
| Benzaldehyde | ~ 3.5 | Unreacted starting material |
| 4-Cyanobenzyl cyanide | ~ 4.2 | Impurity from synthesis |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
References
Minimizing solvent effects on 4-Cyanostilbene fluorescence measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyanostilbene and its derivatives. The following information will help you minimize solvent effects and obtain accurate and reproducible fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence emission of my this compound sample highly sensitive to the solvent I use?
A1: The fluorescence of this compound and its derivatives is highly sensitive to the solvent's polarity due to a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[1][2][3] In the excited state, the molecule can twist around the central carbon-carbon single bond, leading to a charge-separated "TICT state." Polar solvents stabilize this charge-separated state, which can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum and a decrease in fluorescence quantum yield.[1][2][3] Some studies, however, suggest that for certain cyanostilbenes, the primary deactivation pathway competing with fluorescence is trans-cis photoisomerization, not the formation of a TICT state.[4][5]
Q2: I am observing a significant red-shift in my this compound fluorescence spectrum. What could be the cause?
A2: A significant red-shift in the fluorescence spectrum of this compound is a classic indicator of a solvatochromic effect, where the emission color changes with solvent polarity.[6][7] This is often due to the stabilization of a polar excited state, such as a Twisted Intramolecular Charge Transfer (TICT) state, by a polar solvent.[1][2][8] The more polar the solvent, the greater the stabilization and the larger the red-shift. For example, the emission of a cyanostilbene derivative can shift from 447 nm in nonpolar heptane to 543 nm in polar acetonitrile.[6]
Q3: My this compound sample is not fluorescing as brightly as expected. What are the potential reasons?
A3: A lower than expected fluorescence quantum yield can be attributed to several factors:
-
Solvent Polarity: In polar solvents, the formation of a stabilized, non-radiative or weakly radiative TICT state can provide an efficient pathway for the molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.[1][9]
-
Aggregation-Caused Quenching (ACQ): While some cyanostilbene derivatives exhibit Aggregation-Induced Emission (AIE), others can experience quenching at high concentrations in certain solvents due to the formation of non-emissive aggregates.
-
Presence of Quenchers: Impurities in the solvent or the sample itself, including dissolved oxygen, can quench fluorescence.[4]
-
Photo-bleaching: Exposure to high-intensity light can cause irreversible photo-degradation of the fluorophore, leading to a decrease in signal.[10]
Q4: What is Aggregation-Induced Emission (AIE), and how does it relate to this compound?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in dilute solution but becomes highly fluorescent upon aggregation.[11][12] This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Many derivatives of cyanostilbene are known to be AIE-active.[11][12][13] If you observe an increase in fluorescence intensity at higher concentrations or upon addition of a poor solvent, your compound may be exhibiting AIE.
Troubleshooting Guides
Issue 1: Inconsistent or Shifting Emission Maxima
Symptoms: The wavelength of maximum fluorescence emission (λ_em) shifts between experiments or is not at the expected value.
Possible Causes & Solutions:
-
Cause: Inconsistent solvent polarity.
-
Solution: Use high-purity, spectroscopic grade solvents to ensure reproducibility.[14] Even small amounts of polar impurities in a nonpolar solvent can significantly affect the emission spectrum. Always use the same solvent and grade for a series of experiments.
-
-
Cause: Temperature fluctuations.
-
Solution: Maintain a constant and recorded temperature for all measurements. Temperature can affect solvent viscosity and the rotational dynamics of the molecule, influencing the emission properties.[4]
-
-
Cause: Sample degradation.
-
Solution: Prepare fresh solutions before each experiment and store them protected from light to prevent photodegradation.[10]
-
Issue 2: Low or No Fluorescence Signal
Symptoms: The measured fluorescence intensity is significantly lower than expected or is indistinguishable from the background noise.
Possible Causes & Solutions:
-
Cause: Solvent-induced fluorescence quenching.
-
Solution: If working in a highly polar solvent, consider using a less polar solvent to see if the fluorescence intensity increases. This can help to determine if a non-radiative TICT state is being favored.
-
-
Cause: Concentration is too low.
-
Solution: Increase the concentration of the this compound solution. However, be mindful of potential aggregation effects at higher concentrations.
-
-
Cause: Presence of quenching impurities.
-
Solution: Use fresh, high-purity solvents. If dissolved oxygen is a suspected quencher, deoxygenate the solution by purging with an inert gas like nitrogen or argon.[5]
-
-
Cause: Incorrect instrument settings.
-
Solution: Ensure the excitation wavelength is set to the absorption maximum of the this compound derivative in the specific solvent being used. Check that the emission scan range is appropriate to capture the expected fluorescence.
-
Data Presentation
Table 1: Photophysical Properties of a Representative this compound Derivative in Various Solvents
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) |
| n-Pentane | 30.9 | 384 | 491 | 5897 | 0.025 |
| Toluene | 33.9 | 397 | 511 | 5698 | 0.34 |
| Tetrahydrofuran (THF) | 37.4 | 385 | 499 | 6211 | - |
| Chloroform | 39.1 | 390 | 492 | 5448 | - |
| Acetone | 42.2 | 386 | 523 | 7489 | - |
| Acetonitrile | 46.0 | 383 | 532 | 8175 | 0.22 |
| n-Butanol | 50.2 | 385 | 511 | 6748 | - |
| Ethanol | 51.9 | 385 | 524 | 7511 | - |
| Formamide | 56.6 | 389 | 557 | 8519 | - |
Data synthesized from multiple sources for illustrative purposes. Actual values may vary depending on the specific this compound derivative and experimental conditions.[4][15]
Experimental Protocols
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (Φ_f) of a this compound sample relative to a known standard.[14][16][17][18]
Materials:
-
This compound sample
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions. Record the absorbance at the excitation wavelength (λ_ex).
-
Measure the fluorescence emission spectra of all solutions using the same λ_ex. Ensure that the excitation and emission slits are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots. The slope is represented as 'Grad'.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the sample and standard solutions (if different solvents are used). For the same solvent, this term is 1.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound fluorescence measurements.
Caption: Signaling pathway of the Twisted Intramolecular Charge Transfer (TICT) state.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC03933A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]
- 13. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior | MDPI [mdpi.com]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. mdpi.com [mdpi.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
- 18. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Validation & Comparative
4-Cyanostilbene vs. Tetraphenylethylene: A Comparative Guide to Aggregation-Induced Emission Properties
In the landscape of materials science and drug development, molecules exhibiting Aggregation-Induced Emission (AIE) have garnered significant attention. These luminogens, often referred to as AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This unique photophysical phenomenon opens avenues for novel applications in bioimaging, chemical sensing, and optoelectronics. This guide provides an objective comparison of the AIE properties of two prominent AIEgens: 4-cyanostilbene and tetraphenylethylene (TPE), supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of this compound and tetraphenylethylene, highlighting their performance in both solution and aggregated states. It is important to note that these values can vary depending on the specific derivatives and experimental conditions.
| Property | This compound Derivatives | Tetraphenylethylene (TPE) Derivatives |
| Quantum Yield (ΦF) - Solution | Low (e.g., ~0.01 - 0.15)[1] | Very Low (practically non-emissive)[2] |
| Quantum Yield (ΦF) - Aggregate/Solid | High (Significantly Enhanced)[3][4][5] | High (e.g., up to ~95%)[6][7] |
| Emission Maximum (λem) - Solution | ~400 - 450 nm[3] | Weak or undetectable |
| Emission Maximum (λem) - Aggregate | ~450 - 550 nm (often red-shifted upon aggregation)[3] | ~450 - 500 nm[8] |
| Stokes Shift | Moderate to Large | Large |
| AIE Mechanism | Restriction of Intramolecular Motion (RIM)[3][9] | Restriction of Intramolecular Rotation (RIR)[10][11][12][13][14][15] |
Deciphering the Mechanism: Restriction of Intramolecular Motion
The underlying principle governing the AIE phenomenon in both this compound and tetraphenylethylene is the Restriction of Intramolecular Motion (RIM) .[10][13][15] In dilute solutions, these molecules possess multiple pathways for non-radiative decay of the excited state, primarily through intramolecular rotations and vibrations of their phenyl rings. This free motion effectively quenches fluorescence. However, upon aggregation in a poor solvent or in the solid state, the molecules are forced into close proximity, physically hindering these intramolecular motions. This blockage of non-radiative decay channels forces the excited molecules to release their energy radiatively, resulting in strong fluorescence emission.
For tetraphenylethylene, the dominant mechanism is the Restriction of Intramolecular Rotation (RIR) of its four peripheral phenyl rings.[10][11][12][14][15] The propeller-like shape of TPE allows for significant rotational freedom in solution. In the aggregated state, the steric hindrance from neighboring molecules locks these phenyl rings in place, activating the AIE effect.
Similarly, this compound derivatives exhibit AIE due to the restriction of intramolecular motions, including rotations around the stilbene core.[3][9] The presence of the cyano group can also influence the intermolecular interactions and packing in the aggregated state, further contributing to the emission enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved quantum yield in geometrically constrained tetraphenylethylene-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyanostilbene Derivatives as Fluorescent Viscosity Sensors
For researchers, scientists, and professionals in drug development, the precise measurement of micro-viscosity in cellular environments is crucial for understanding complex biological processes and the progression of diseases. Cyanostilbene derivatives have emerged as a promising class of fluorescent probes for this purpose, offering high sensitivity and the ability to visualize viscosity changes in real-time. This guide provides an objective comparison of various cyanostilbene-based viscosity sensors, supported by experimental data and detailed protocols to aid in their selection and application.
Cyanostilbene derivatives are a class of "molecular rotors," whose fluorescence properties are highly sensitive to the viscosity of their local environment. Their mechanism of action is primarily based on two photophysical phenomena: Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE). In low-viscosity environments, these molecules can undergo non-radiative decay through intramolecular rotation or vibration, resulting in weak fluorescence. As viscosity increases, these intramolecular motions are restricted, which in turn enhances the fluorescence quantum yield and lifetime, providing a direct measure of the local viscosity.
Comparative Photophysical Data
The performance of a fluorescent viscosity sensor is determined by its photophysical properties. The following table summarizes key parameters for a selection of cyanostilbene derivatives, providing a basis for comparison. The data has been compiled from various studies and standardized where possible for clarity.
| Compound Name/Acronym | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) in low viscosity | Quantum Yield (Φ_F) in high viscosity | Viscosity Sensitivity (Fold Increase) | Reference Compound |
| CN-MBE | ~350-400 | ~470-510 | < 0.01 | 0.69 (in aggregates) | >69 | N/A |
| FLU-CNPH | 461 | 522 | Low | High (AIE active) | N/A | Rhodamine B |
| TPE-CNPH | 377 | 522 | 0.015 | High (AIE active) | N/A | Rhodamine B |
| NCSPy | 437 (in Toluene) | 511 (in Toluene) | 0.43 (in Toluene) | N/A | N/A | N/A |
| NCPy | 501 (in Toluene) | 539 (in Toluene) | 0.12 (in Toluene) | N/A | N/A | N/A |
| TCS | 400 (in Toluene) | 479 (in Toluene) | 0.58 (in Toluene) | N/A | N/A | N/A |
Note: "N/A" indicates that the data was not available in the reviewed literature under comparable conditions. The viscosity sensitivity can vary significantly based on the specific low and high viscosity media used for comparison.
Signaling Pathway and Experimental Workflow
The operational principle of cyanostilbene-based viscosity sensors can be visualized as a straightforward signaling pathway. Upon excitation, the molecule's conformation and subsequent emission are dictated by the viscosity of its surroundings. The general workflow for utilizing these sensors involves synthesis, characterization, and fluorescence measurements in environments of varying viscosity.
Caption: General signaling pathway of a cyanostilbene-based molecular rotor.
Caption: Standard experimental workflow for evaluating a fluorescent viscosity sensor.
Experimental Protocols
General Synthesis of Cyanostilbene Derivatives
The synthesis of cyanostilbene derivatives often involves a Knoevenagel condensation reaction.[1] A typical procedure is as follows:
-
Reactant Preparation: Dissolve an appropriate aromatic aldehyde and a substituted acetonitrile (e.g., 4-(diphenylamino)phenylacetonitrile) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the reaction mixture.
-
Reaction: Reflux the mixture for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to obtain the pure cyanostilbene derivative.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Measurement of Viscosity-Dependent Fluorescence
The relationship between fluorescence and viscosity is typically quantified using the Förster-Hoffmann equation, which relates the fluorescence quantum yield (Φ_F) or lifetime (τ_F) to the solvent viscosity (η):
log(Φ_F) = C + x * log(η) or log(τ_F) = C' + x * log(η)
where C and C' are constants and x is a sensor-specific sensitivity parameter.
Protocol:
-
Preparation of Viscosity Standards: Prepare a series of solutions with varying viscosities, typically using mixtures of a low-viscosity solvent (e.g., methanol or ethanol) and a high-viscosity solvent (e.g., glycerol). The viscosity of each mixture should be measured using a viscometer.
-
Sample Preparation: Prepare a stock solution of the cyanostilbene derivative in a suitable solvent (e.g., THF or DMSO). Add a small aliquot of the stock solution to each of the viscosity standard solutions to achieve a final concentration typically in the micromolar range. Ensure the probe is fully dissolved.
-
Spectroscopic Measurements:
-
Record the absorption spectrum of each sample to determine the optimal excitation wavelength (λ_ex) and to ensure that the absorbance is within the linear range of the spectrophotometer (typically < 0.1).
-
Record the fluorescence emission spectrum of each sample using the determined λ_ex.
-
If available, measure the fluorescence lifetime of the probe in each viscosity standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve to determine the total fluorescence intensity.
-
Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity.
-
Perform a linear fit to the data to obtain the viscosity sensitivity parameter 'x' from the slope of the line. This plot is known as the Förster-Hoffmann plot.[2][3]
-
Conclusion
Cyanostilbene derivatives represent a versatile and highly effective class of fluorescent probes for viscosity sensing. Their sensitivity, coupled with the tunability of their chemical structures, allows for the development of sensors tailored for specific applications, from fundamental cell biology to high-throughput drug screening. The choice of a particular derivative will depend on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the viscosity range of interest, and the chemical environment. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select, synthesize, and utilize these powerful tools for their investigations into the viscous landscapes of biological systems.
References
Validating 4-Cyanostilbene as a Ratiometric pH Sensor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of pH is critical in numerous biological and chemical processes. Ratiometric fluorescent pH sensors offer a significant advantage over single-wavelength probes by minimizing the effects of instrumental variations, probe concentration, and photobleaching. This guide provides a comparative analysis of 4-cyanostilbene as a potential ratiometric pH sensor against well-established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound as a Putative pH Sensor
Cyanostilbene derivatives are known for their sensitivity to the surrounding environment, exhibiting changes in their photophysical properties in response to solvent polarity and mechanical stress. Some derivatives have shown promise as sensors for protons, displaying changes in fluorescence upon protonation. However, to date, a comprehensive validation of this compound as a ratiometric pH sensor, with established dual-excitation or dual-emission wavelengths and a defined pKa value, is not well-documented in peer-reviewed literature.
The proposed mechanism for its pH sensitivity involves the protonation of the nitrile (cyano) group or other electron-rich parts of the molecule. This protonation event would alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a shift in its fluorescence emission or excitation spectrum. This spectral shift is the fundamental principle behind its potential as a ratiometric sensor.
Comparative Analysis of Ratiometric pH Sensors
To evaluate the potential of this compound, it is essential to compare its hypothetical performance with established ratiometric pH sensors. The following tables summarize the key performance indicators for three widely used probes: BCECF, SNARF, and the genetically encoded sensor, pHluorin.
| Performance Metric | This compound | BCECF | SNARF-1 | Ratiometric pHluorin |
| pKa | Not Reported | ~6.98[1] | ~7.5[2][3] | ~7.2[4] |
| pH Range | Not Reported | ~6.0 - 8.0[1] | ~6.5 - 8.5[3] | ~6.0 - 8.0[4] |
| Ratiometric Type | Hypothetical | Dual-Excitation[1] | Dual-Emission[2] | Dual-Excitation[5] |
| Excitation Wavelengths | Not Reported | ~440 nm (isosbestic), ~490 nm (pH-sensitive)[4] | ~514 nm or 543 nm[2][3] | ~410 nm (pH-sensitive), ~470 nm (isosbestic)[4] |
| Emission Wavelengths | Not Reported | ~535 nm[4] | ~580 nm (pH-sensitive), ~640 nm (pH-insensitive)[4] | ~510 nm[4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway for this compound and the logical relationship between the compared sensors.
Caption: Hypothetical pH-dependent fluorescence of this compound.
Caption: Classification of the compared pH sensors.
Experimental Protocols
Detailed methodologies are crucial for the validation and application of pH sensors. Below are protocols for the established sensors and a general workflow for validating a novel sensor like this compound.
Protocol 1: Intracellular pH Measurement using BCECF-AM
-
Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and culture to the desired confluency.
-
Dye Loading: Prepare a 2-5 µM working solution of BCECF-AM in a serum-free medium or appropriate buffer. Remove the culture medium from the cells, wash with buffer, and incubate with the BCECF-AM solution for 20-30 minutes at 37°C.
-
De-esterification: Wash the cells twice with the buffer to remove extracellular dye and incubate for a further 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Image Acquisition: Mount the cells on a fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm and an emission filter for ~535 nm. Acquire fluorescence images at both excitation wavelengths.
-
Calibration: To obtain a calibration curve, treat the cells with a buffer containing 10 µM nigericin (a K+/H+ ionophore) at different known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) in a high K+ buffer to equilibrate intracellular and extracellular pH.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (I_490 / I_440) for each pH value in the calibration curve. Fit the data to a sigmoidal curve to determine the pKa. Use the calibration curve to convert the experimental ratios to intracellular pH values.
Protocol 2: Intracellular pH Measurement using SNARF-1-AM
-
Cell Preparation: As described in Protocol 1.
-
Dye Loading: Prepare a 5-10 µM working solution of SNARF-1-AM in a serum-free medium. Incubate the cells with the dye solution for 30-60 minutes at 37°C.[2]
-
De-esterification: Wash the cells twice and incubate for a further 30 minutes.
-
Image Acquisition: Use a fluorescence microscope with an excitation filter around 514 nm or 543 nm and two emission filters for ~580 nm and ~640 nm.[2][4]
-
Calibration: Follow the same calibration procedure as for BCECF using nigericin.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths (I_580 / I_640). Generate a calibration curve and determine the intracellular pH.
Protocol 3: General Workflow for Validating this compound
This protocol outlines the necessary steps to validate this compound or any novel compound as a ratiometric pH sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]
- 4. Glowing discoveries: Schiff base-cyanostilbene probes illuminating metal ions and biological entities - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01242A [pubs.rsc.org]
- 5. Modified Norcyanines Enable Ratiometric pH Imaging Beyond 1000 nm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Cyanostilbene-Based OLEDs and Commercial Emitters
For Researchers, Scientists, and Drug Development Professionals
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology. The heart of these devices lies in the emissive layer, where organic molecules convert electrical energy into light. The choice of emitter material dictates the efficiency, color purity, and operational lifetime of an OLED. This guide provides a comprehensive comparison of 4-cyanostilbene-based fluorescent emitters with commercially available phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, offering a valuable resource for researchers and professionals in the field.
Emitter Technologies: A Brief Overview
OLED emitter technologies are broadly categorized into three generations, each with distinct mechanisms for light emission and theoretical efficiency limits:
-
First Generation (Fluorescence): These emitters, including this compound derivatives, utilize the radiative decay of singlet excitons. This process is limited to harvesting only about 25% of the electrically generated excitons, leading to a theoretical maximum external quantum efficiency (EQE) of around 5-10%. However, they often exhibit good color purity and operational stability.
-
Second Generation (Phosphorescence): Phosphorescent OLEDs (PHOLEDs) employ heavy metal complexes (e.g., iridium, platinum) to facilitate intersystem crossing, allowing for the harvesting of both singlet and triplet excitons (100% internal quantum efficiency). This leads to significantly higher EQEs, often exceeding 20%. Universal Display Corporation (UDC) is a key commercial player in this area.
-
Third Generation (Thermally Activated Delayed Fluorescence - TADF): TADF emitters are designed to have a very small energy gap between their singlet and triplet excited states. This allows for the up-conversion of triplet excitons to singlet excitons through reverse intersystem crossing, enabling a theoretical internal quantum efficiency of 100%. Companies like Kyulux and formerly Cynora (now part of Samsung) have been at the forefront of TADF development.
Performance Benchmark: this compound vs. Commercial Emitters
The following tables summarize the key performance metrics for representative this compound-based OLEDs and commercial blue emitters. It is crucial to note that the performance of OLEDs is highly dependent on the device architecture, materials used in other layers, and fabrication conditions. Therefore, this data, compiled from various sources, should be considered as a comparative benchmark rather than a direct one-to-one equivalence.
Table 1: Performance of this compound-Based Blue OLEDs
| Emitter Type | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (hours) |
| Fluorescent (this compound Derivative) | DPVBi | ~1.5 | 1.53 @ 5.5V | (0.15, 0.18) | Not Reported |
Note: Data for this compound derivatives can vary significantly based on the specific molecular structure and device architecture.
Table 2: Performance of Commercial Blue Phosphorescent and TADF Emitters
| Emitter Type | Company | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (hours) |
| Phosphorescent | Universal Display Corp. (UDC) | >20 (projected) | Not Available | Deep Blue | Under Development |
| TADF/Hyperfluorescence | Kyulux | 26 | Not Available | (0.13, 0.23) (470 nm) | 100 (LT95 @ 750 cd/m²) |
| TADF | Cynora (pre-acquisition) | 21 | Not Available | y = 0.18 | 10 (LT97 @ 700 cd/m²) |
Experimental Protocols
To ensure objective and reproducible results when benchmarking OLED emitters, standardized experimental protocols are essential. Below are detailed methodologies for the fabrication and characterization of OLED devices.
OLED Device Fabrication (Thermal Evaporation)
1. Substrate Preparation:
- Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried with a high-purity nitrogen stream.
- Immediately before use, the ITO surface is treated with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
2. Organic Layer Deposition:
- The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
- Organic materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - host and dopant), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited from resistively heated crucibles.
- Deposition rates are monitored using quartz crystal microbalances. Typical rates are 1-2 Å/s for host materials and 0.1-0.2 Å/s for dopants. The doping concentration is precisely controlled by co-evaporation.
3. Cathode Deposition:
- Following the organic layer deposition, a metal cathode (e.g., LiF/Al or Al) is deposited through a shadow mask to define the active area of the pixels.
- A thin layer of LiF (0.5-1 nm) is often used as an electron injection layer before the deposition of the thicker aluminum cathode (80-100 nm).
4. Encapsulation:
- To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
OLED Device Characterization
1. Current-Voltage-Luminance (J-V-L) Characteristics:
- The electrical characteristics are measured using a source-measure unit.
- The luminance and electroluminescence (EL) spectra are measured using a calibrated spectroradiometer.
- The current efficiency (cd/A) and power efficiency (lm/W) are calculated from the J-V-L data.
2. External Quantum Efficiency (EQE):
- The EQE is determined by measuring the total photon flux from the device in an integrating sphere.
- The number of injected charge carriers is calculated from the driving current.
- EQE (%) = (Number of emitted photons / Number of injected electrons) x 100.
3. Operational Lifetime:
- The device is driven at a constant DC current density corresponding to an initial luminance (e.g., 1000 cd/m²).
- The luminance is monitored over time.
- The lifetime is typically reported as LT₅₀ (the time for the luminance to decay to 50% of its initial value) or LT₉₅ (the time for the luminance to decay to 95% of its initial value).
Visualizing the Process and Device Structure
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Typical multi-layer OLED device architecture.
Caption: Experimental workflow for benchmarking OLEDs.
Conclusion
The development of efficient and stable blue emitters remains a critical challenge in OLED technology. While this compound-based fluorescent emitters offer good color purity and stability, their efficiency is fundamentally limited. Commercial phosphorescent and TADF emitters demonstrate significantly higher efficiencies by harvesting triplet excitons. However, the development of a long-lasting, deep-blue emitter that meets all commercial requirements is an ongoing area of intensive research. This guide provides a foundational understanding and a framework for the objective comparison of these different emitter technologies, empowering researchers to make informed decisions in the pursuit of next-generation OLEDs.
A Comparative Guide to 4-Cyanostilbene Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Stilbene-Based Fluorescent Probes
The sensitive and selective detection of metal ions is a cornerstone of research in environmental monitoring, cellular biology, and pharmaceutical development. Among the various analytical tools available, fluorescent probes have emerged as a powerful technology due to their operational simplicity, high sensitivity, and capacity for real-time analysis. This guide provides a comprehensive cross-validation of 4-cyanostilbene-based fluorescent probes for the detection of various metal ions, comparing their performance with established alternative probes.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key performance indicators. The following tables summarize the quantitative data for this compound probes and their alternatives—Rhodamine B-based probes, carbon dots, and porphyrin-based sensors—for the detection of common metal ions.
This compound Schiff Base Probes
| Probe Name/Derivative | Target Ion | Limit of Detection (LOD) | Selectivity | Response Time | Quantum Yield (Φ) | Signaling Mechanism | Reference |
| Probe for Zn²⁺ | Zn²⁺ | 9.53 x 10⁻⁸ M | High against other common ions | < 60 s | - | CHEF, C=N isomerization restriction | |
| Probe 4 | Hg²⁺ | 3.4 x 10⁻⁹ M (in THF) | High | - | - | AIE | |
| TPE-An-Py | Cu²⁺ | 2.36 x 10⁻⁷ M | High (some interference from Fe³⁺) | ~15 min | - | AIE, ESIPT | [1] |
| P-B | Zn²⁺ | 17.50 nM | High | < 60 s | - | "Turn-on" fluorescence | [2] |
Alternative Fluorescent Probes
| Probe Type | Target Ion | Limit of Detection (LOD) | Selectivity | Response Time | Quantum Yield (Φ) | Signaling Mechanism | Reference |
| Rhodamine B (RhB-DCT) | Fe³⁺ | 0.0521 µM | High | Seconds | - | Spirolactam ring opening | [3][4] |
| Carbon Dots (from citric acid and ethylenediamine) | Fe³⁺ | 1.68 µmol/L | High | - | - | Fluorescence quenching | [5] |
| Porphyrin-based Sensor | Hg²⁺, Pb²⁺, Cu²⁺, Cd²⁺ | - | Can simultaneously detect multiple ions | - | - | UV-vis spectroscopy changes | [6] |
Signaling Pathways and Detection Mechanisms
The interaction between a this compound probe and a metal ion triggers a change in the probe's fluorescence, signaling the presence of the ion. These mechanisms are often complex, involving a combination of photophysical processes. The primary signaling pathways include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity ("turn-on" response).[7][8]
-
Aggregation-Induced Emission (AIE): Some cyanostilbene derivatives are non-emissive in solution but become highly fluorescent upon aggregation. The coordination with a metal ion can induce this aggregation, resulting in a "turn-on" signal.[9][10]
-
Photoinduced Electron Transfer (PET): In the free probe, a photoexcited electron can be transferred to a recognition moiety, quenching fluorescence. Upon metal ion binding, this PET process is inhibited, restoring fluorescence.
-
Twisted Intramolecular Charge Transfer (TICT): In the excited state, parts of the molecule can twist, leading to a non-emissive state. Metal ion binding can prevent this twisting, enhancing fluorescence.[9][10]
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process can be perturbed by metal ion coordination, leading to a change in the fluorescence signal.[9][10]
The following diagrams illustrate the fundamental "turn-on" and "turn-off" signaling mechanisms.
Experimental Protocols
The successful application of this compound probes requires standardized experimental procedures. Below are detailed methodologies for the synthesis of a typical Schiff base probe and its use in metal ion detection.
Synthesis of a this compound Schiff Base Probe
This protocol describes a general one-step condensation reaction to synthesize a Schiff base probe.[9][11]
Materials:
-
An appropriate this compound derivative with a primary amine group
-
An aldehyde or ketone
-
Ethanol (as solvent)
-
Glacial acetic acid (as catalyst, optional)
Procedure:
-
Dissolve the this compound amine derivative in ethanol in a round-bottom flask.
-
Add an equimolar amount of the aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base probe.
-
Characterize the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Protocol for Metal Ion Detection using Fluorescence Spectroscopy
This protocol outlines the steps for quantifying metal ion concentration using a fluorescent probe.[12]
Materials:
-
Stock solution of the this compound probe in a suitable solvent (e.g., DMSO, acetonitrile).
-
Aqueous buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.
-
Stock solutions of various metal ions.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the probe in the aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid affecting the assay.
-
Instrument Setup: Set the excitation and emission wavelengths on the spectrofluorometer according to the probe's spectral characteristics.
-
Titration Experiment:
-
To a cuvette containing the probe solution, incrementally add small aliquots of the target metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for the specified response time.
-
Record the fluorescence emission spectrum.
-
-
Selectivity Test:
-
Prepare separate solutions of the probe mixed with various potentially interfering metal ions at the same concentration as the target ion.
-
Record the fluorescence emission spectrum for each solution and compare the intensity with that of the target ion.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a calibration curve.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.
-
References
- 1. scispace.com [scispace.com]
- 2. Dual-responsive bis-Schiff base fluorescent probe for simultaneous detection of Zn2+ and HClO in environmental monitoring and information encryption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Photo-stability of 4-Cyanostilbene and Common Fluorophores
In the realm of fluorescence microscopy and quantitative biological imaging, the photo-stability of a fluorophore is a critical parameter that dictates the reliability and temporal resolution of experimental data. This guide provides a comparative overview of the photo-stability of 4-Cyanostilbene, a stilbene-based dye, against widely used fluorophores such as Fluorescein, Rhodamine B, and Cyanine dyes. While direct quantitative comparisons of photobleaching quantum yields and half-lives for this compound under standardized conditions are not extensively documented in publicly available literature, this guide synthesizes existing photophysical data and outlines the experimental methodologies required for a rigorous comparative analysis.
Quantitative Photo-stability Parameters: A Comparative Overview
The photo-stability of a fluorophore is quantitatively described by parameters such as the photobleaching quantum yield (Φ_b_) and the photobleaching half-life (t_1/2_). The photobleaching quantum yield represents the probability that a fluorophore will be photochemically destroyed per absorbed photon; a lower Φ_b_ indicates higher photo-stability. The photobleaching half-life is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.
The following table summarizes the available photo-stability data for common fluorophores. It is important to note that these values can be highly dependent on the experimental conditions, including illumination intensity, wavelength, solvent, and the local chemical environment.
| Fluorophore | Dye Class | Photobleaching Quantum Yield (Φ_b_) | Relative Photo-stability | Key Characteristics |
| This compound | Stilbene | Data not readily available | Moderate (Inferred) | Known for solvatochromism and sensitivity to environmental polarity. Photo-stability is influenced by its molecular structure and local environment. |
| Fluorescein (FITC) | Xanthene | ~10⁻⁴ - 10⁻⁵ | Low | Prone to rapid photobleaching, limiting its use in long-term imaging.[1] |
| Rhodamine B | Xanthene | ~10⁻⁶ | Moderate to High | Generally more photo-stable than Fluorescein.[2] |
| Cyanine Dyes (e.g., Cy5) | Cyanine | ~10⁻⁶ - 10⁻⁷ | Moderate to High | Widely used in various biological applications; photo-stability can be enhanced with additives. |
Note: The relative photo-stability of this compound is inferred from the general characteristics of stilbene-based dyes, which are known to undergo photo-isomerization, a process that can compete with fluorescence and potentially lead to degradation pathways. Direct experimental comparison under standardized conditions is necessary for a definitive assessment.
Experimental Protocols for Photo-stability Measurement
Accurate and reproducible assessment of fluorophore photo-stability is crucial for selecting the appropriate dye for a specific application. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Photobleaching Half-life (t_1/2_)
This protocol outlines a common method for determining the photobleaching half-life of a fluorophore using fluorescence microscopy.
Materials:
-
Fluorophore solutions (e.g., this compound, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the fluorophore solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix (e.g., polyvinyl alcohol) to immobilize the molecules and minimize diffusion.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity for all fluorophores being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until a significant decrease in fluorescence intensity is observed.
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorophores and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t_1/2_) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Protocol 2: Measurement of Photobleaching Quantum Yield (Φ_b_)
The photobleaching quantum yield provides a more absolute measure of photo-stability.
Materials:
-
Fluorophore solutions of known concentration.
-
A well-characterized actinometer solution (e.g., potassium ferrioxalate) for measuring photon flux.
-
UV-Vis spectrophotometer.
-
Fluorometer or a calibrated light source with a monochromator.
-
Photodetector.
Procedure:
-
Determine the Photon Flux (I₀): Use chemical actinometry to accurately measure the number of photons emitted by the light source per unit time at the excitation wavelength.
-
Measure Light Absorption: Prepare a solution of the fluorophore with a known concentration and measure its absorbance (A) at the excitation wavelength using a UV-Vis spectrophotometer.
-
Irradiate the Sample: Irradiate the fluorophore solution with the calibrated light source for a specific period.
-
Monitor Fluorescence Decay: Measure the decrease in fluorescence intensity over time.
-
Calculate Photobleaching Quantum Yield: The photobleaching quantum yield (Φ_b_) can be calculated using the following equation:
Φ_b_ = (Number of photobleached molecules) / (Number of absorbed photons)
The number of photobleached molecules can be determined from the change in concentration, and the number of absorbed photons is calculated from the photon flux and the absorbance of the sample.
Visualizing the Experimental Workflow and Logical Relationships
To better understand the process of comparing fluorophore photo-stability, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between key concepts.
Caption: Experimental workflow for comparing photobleaching half-lives.
Caption: Factors influencing and metrics defining fluorophore photo-stability.
Conclusion
The selection of a suitable fluorophore is a critical step in the design of robust and reproducible fluorescence-based experiments. While Fluorescein, Rhodamine B, and Cyanine dyes are well-characterized in terms of their photo-stability, quantitative data for this compound remains less accessible. The protocols provided in this guide offer a standardized framework for researchers to perform their own comparative studies. Such direct comparisons are essential to definitively ascertain the photo-stability of this compound relative to these commonly used fluorophores and to determine its suitability for specific long-term or high-intensity imaging applications. Future studies focusing on the systematic evaluation of the photobleaching quantum yield and half-life of this compound and its derivatives under various experimental conditions will be invaluable to the scientific community.
References
A Critical Analysis of Cyanostilbene Versus Other AIEgens for Bioimaging: A Comparative Guide
In the rapidly evolving field of bioimaging, the demand for highly sensitive, stable, and specific fluorescent probes is paramount. The emergence of luminogens with Aggregation-Induced Emission (AIE) characteristics, or AIEgens, has revolutionized fluorescence imaging by overcoming the notorious aggregation-caused quenching (ACQ) effect that limits traditional fluorophores. Among the diverse families of AIEgens, cyanostilbenes have garnered significant attention due to their versatile photophysical properties and broad applicability. This guide provides a critical analysis of cyanostilbene-based AIEgens in comparison to other prominent AIEgen classes, namely tetraphenylethylene (TPE) and BODIPY derivatives, with a focus on their performance in bioimaging applications.
Performance Comparison of AIEgens
The selection of an appropriate AIEgen for a specific bioimaging application is contingent on a thorough understanding of its photophysical properties. This section presents a comparative summary of key performance metrics for cyanostilbene, TPE, and BODIPY-based AIEgens.
| Property | Cyanostilbene Derivatives | Tetraphenylethylene (TPE) Derivatives | BODIPY-based AIEgens |
| Quantum Yield (Φ) | Moderate to High (can reach up to 63.8% in solid state)[1] | Generally High (can be tuned by modification)[2] | High (often exhibit high quantum yields even in solution)[3] |
| Photostability | Good to Excellent[4] | Excellent | Moderate to Good (can be susceptible to photobleaching)[5] |
| Brightness | High | High | Very High |
| Tunability of Emission | High (from blue to near-infrared)[1] | High (broad range of emissions achievable through derivatization) | High (emission can be tuned across the visible spectrum) |
| Two-Photon Absorption | Good candidates for two-photon imaging | Excellent two-photon absorption cross-sections reported | Can be designed for two-photon applications |
| Biocompatibility | Generally good | Generally good | Good, but potential for cytotoxicity at high concentrations |
| Primary Applications | Organelle imaging, apoptosis detection, sensing[5][6] | General cell imaging, organelle targeting, drug delivery[7] | Lipid droplet imaging, sensing[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of AIEgens in bioimaging. Below are representative protocols for cell staining and apoptosis imaging using cyanostilbene and other AIEgens.
Protocol 1: Live-Cell Imaging of Mitochondria using a Cyanostilbene-based AIEgen
This protocol is adapted for a generic α-cyanostilbene derivative designed for mitochondrial targeting, such as ASCP[6].
Materials:
-
Cyanostilbene-based mitochondrial probe (e.g., ASCP)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of the cyanostilbene probe (e.g., 1 mM in DMSO). Dilute the stock solution in pre-warmed DMEM to the desired final concentration (e.g., 5-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove unbound probe.
-
Imaging: Add fresh, pre-warmed DMEM to the cells. Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the specific cyanostilbene derivative. For ASCP, which can label both mitochondria and nucleolus with different emissions, dual-channel imaging can be performed[6].
Protocol 2: Imaging of Apoptosis using a TPE-based Caspase-3/7 Probe
This protocol describes the use of a TPE-based AIEgen probe that is activated by caspase-3/7 during apoptosis[8][9].
Materials:
-
TPE-DEVD probe (caspase-3/7 activatable AIEgen)
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
PBS
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HeLa cells on a glass-bottom dish and culture overnight.
-
Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine) for a desired period (e.g., 2-4 hours) to induce apoptosis. A control group of untreated cells should be maintained.
-
Probe Incubation: Add the TPE-DEVD probe to the cell culture medium to a final concentration of 10-20 µM.
-
Imaging: Mount the dish on the confocal microscope stage equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 15-30 minutes) to monitor the increase in fluorescence as caspase-3/7 becomes active and cleaves the DEVD peptide, leading to the aggregation and emission of the TPE moiety[8].
Protocol 3: Staining of Lipid Droplets with a BODIPY-based AIEgen
This protocol is a standard procedure for staining lipid droplets using a lipophilic BODIPY dye.
Materials:
-
BODIPY 493/503
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Grow HeLa cells on coverslips in a 6-well plate.
-
Staining (Live Cells): a. Prepare a 1-5 µM working solution of BODIPY 493/503 in serum-free medium or PBS. b. Wash the cells once with PBS. c. Incubate the cells with the staining solution for 15-30 minutes at 37°C. d. Wash the cells twice with PBS. e. Mount the coverslip on a slide with a drop of PBS and image immediately.
-
Staining (Fixed Cells): a. Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Incubate with a 1-5 µM working solution of BODIPY 493/503 in PBS for 30 minutes at room temperature. d. Wash the cells twice with PBS. e. Mount the coverslip on a slide using mounting medium with DAPI.
-
Imaging: Image the cells using a fluorescence microscope with standard FITC filter sets.
Signaling Pathway and Experimental Workflow Visualization
The ability of AIEgens to act as "turn-on" probes makes them particularly suitable for visualizing dynamic biological processes, such as signaling cascades in apoptosis.
Apoptosis Detection via Caspase Activation
AIEgens can be engineered to be non-emissive until they interact with a specific enzyme. In the context of apoptosis, AIEgens conjugated to a caspase-3/7 recognition peptide sequence (DEVD) remain quenched in healthy cells. Upon the initiation of apoptosis, activated caspase-3/7 cleaves the DEVD sequence, releasing the hydrophobic AIEgen which then aggregates and fluoresces brightly, providing a clear signal of apoptotic activity[8][9][10].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ust.hk [ias.ust.hk]
- 5. Functional α-Cyanostilbenes: Sensing to Imaging [d8.irins.org]
- 6. A photostable AIEgen for nucleolus and mitochondria imaging with organelle-specific emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aggregation-Induced Emission Luminogens for Cell Death Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated molecular probes for enzyme recognition and detection [thno.org]
Evaluating the performance of different synthetic routes to 4-Cyanostilbene
The synthesis of 4-cyanostilbene, a key intermediate in the development of pharmaceuticals and advanced materials, can be approached through various synthetic routes. Each pathway offers a unique set of advantages and disadvantages concerning reaction efficiency, stereoselectivity, and experimental complexity. This guide provides an objective comparison of the most common synthetic methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation
The following tables summarize the key performance indicators for the different synthetic routes to this compound, providing a clear comparison of their respective efficiencies and reaction conditions.
Table 1: Comparison of Reaction Yields and Conditions
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Heck Reaction | 4-Bromobenzonitrile, Styrene | Pd(OAc)₂, PPh₃ | DMF | 100 | 15 | ~85 |
| Horner-Wadsworth-Emmons | 4-Cyanobenzaldehyde, Diethyl benzylphosphonate | NaH | THF | 25 | 12-24 | >90 |
| Wittig Reaction | 4-Cyanobenzaldehyde, Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to 25 | 2 | ~70 (E/Z mixture) |
| Suzuki Coupling | 4-Bromobenzonitrile, Styrylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 |
| Knoevenagel Condensation | 4-Cyanobenzaldehyde, Phenylacetic acid | Piperidine | Toluene | 110 (reflux) | 4-6 | ~80-90 |
Table 2: Purity and Stereoselectivity
| Synthetic Route | Predominant Isomer | Typical Purity | Notes on Stereoselectivity |
| Heck Reaction | trans (E) | High | Highly stereoselective for the trans isomer. |
| Horner-Wadsworth-Emmons | trans (E) | High | Generally provides the thermodynamically favored E-alkene with high selectivity.[1] |
| Wittig Reaction | Mixture of cis (Z) and trans (E) | Variable | Stereoselectivity depends on the nature of the ylide; stabilized ylides favor the E-isomer, while non-stabilized ylides favor the Z-isomer.[2][3] |
| Suzuki Coupling | trans (E) | High | The stereochemistry of the vinylboronic acid is retained in the product. |
| Knoevenagel Condensation | trans (E) | High | Typically yields the more stable trans-isomer. |
Experimental Protocols
Detailed methodologies for the key synthetic routes to this compound are provided below.
Heck Reaction
Procedure: A mixture of 4-bromobenzonitrile (1.0 eq), styrene (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (1.5 eq) in anhydrous dimethylformamide (DMF) is heated at 100°C for 15 hours under an inert atmosphere.[4] After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Horner-Wadsworth-Emmons (HWE) Reaction
Procedure: To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of diethyl benzylphosphonate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. A solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.[5][6]
Wittig Reaction
Procedure: To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0°C, n-butyllithium (1.05 eq) is added dropwise. The resulting deep red solution is stirred at 0°C for 1 hour. A solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[7] The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography to separate the E and Z isomers and remove triphenylphosphine oxide.
Suzuki Coupling
Procedure: A mixture of 4-bromobenzonitrile (1.0 eq), styrylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of toluene and water is heated at 100°C for 12 hours under an inert atmosphere.[8][9] After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Knoevenagel Condensation
Procedure: A solution of 4-cyanobenzaldehyde (1.0 eq), phenylacetic acid (1.1 eq), and a catalytic amount of piperidine in toluene is heated at reflux using a Dean-Stark apparatus for 4-6 hours.[10] The reaction mixture is then cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the signaling pathways of the described synthetic routes and a logical workflow for their evaluation.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. asianpubs.org [asianpubs.org]
Side-by-side comparison of 4-Cyanostilbene and DAPI for nuclear staining
In the landscape of cellular and molecular biology, the accurate visualization of the cell nucleus is a cornerstone of many experimental workflows. For decades, 4′,6-diamidino-2-phenylindole, universally known as DAPI, has been the preeminent blue fluorescent stain for nuclear counterstaining. Its reliability and specificity for DNA have made it an indispensable tool for researchers. However, the continuous drive for innovation in fluorescent probes has led to the exploration of novel compounds with potentially advantageous properties. This guide provides a comprehensive side-by-side comparison of the well-established DAPI and the fluorescent compound 4-Cyanostilbene for nuclear staining applications.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical and biological properties of DAPI and this compound. It is important to note that while DAPI is extensively characterized as a nuclear stain, data for this compound in this specific application is limited. The properties listed for this compound are based on the general characteristics of cyanostilbene derivatives.
| Property | DAPI | This compound (and its derivatives) |
| Excitation Maximum (nm) | ~358[1][2][3][4][] | ~350-400 (Varies with solvent and substitution)[6][7] |
| Emission Maximum (nm) | ~461 (when bound to dsDNA)[1][2][3][4][] | ~450-500 (Can be highly solvent-dependent)[7][8][9] |
| Quantum Yield | Low when unbound, significantly increases (~20-fold) upon binding to dsDNA[10][11][12] | Can be high, often exhibits aggregation-induced emission (AIE)[8][9][13][14] |
| Binding Specificity | Strong preference for A-T rich regions of double-stranded DNA[1][15][16] | Not well-characterized for DNA binding in a nuclear staining context. |
| Cell Permeability | Permeant to live cells at high concentrations, but more efficient in fixed and permeabilized cells[1][4][10][17] | Likely cell-permeant due to its small molecular size, but requires experimental validation. |
| Cytotoxicity | Can be toxic to cells, especially with prolonged exposure in live-cell imaging[4][18] | Cytotoxicity of stilbene derivatives varies widely with their structure; specific data for this compound in this context is lacking[19][20]. |
| Photostability | Generally considered photostable, but can photobleach under intense illumination[12][15] | Photostability can be a feature of some cyanostilbene derivatives. |
Unveiling the Mechanism of Action
DAPI’s utility as a nuclear stain stems from its specific binding to the minor groove of double-stranded DNA, with a strong affinity for adenine-thymine (A-T) rich regions.[1][15][16] This interaction leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright blue signal that precisely delineates the nucleus.
The mechanism by which this compound would act as a nuclear stain is less defined. While it is a fluorescent molecule, its specific interactions with DNA have not been extensively studied for this purpose. Many cyanostilbene derivatives are known for their aggregation-induced emission (AIE) properties, where they are non-emissive in solution but become highly fluorescent upon aggregation.[9][13][14] It is plausible that upon entering the nucleus, the crowded molecular environment could induce aggregation and thus fluorescence. However, this remains speculative without direct experimental evidence.
Experimental Protocols
Detailed methodologies for utilizing these stains are crucial for reproducible results. Below are standard protocols for DAPI staining and a proposed starting point for the experimental use of this compound.
Protocol 1: DAPI Staining of Fixed Cells
This protocol is a standard procedure for staining the nuclei of mammalian cells cultured on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (Fixative)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA to the coverslips and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for DAPI to access the nucleus.[16]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the DAPI stock solution to a working concentration of 0.1-1 µg/mL in PBS. Add the DAPI working solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.[15][16]
-
Final Washes: Wash the coverslips twice with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).[1][2]
Protocol 2: Hypothetical Protocol for this compound Nuclear Staining
Disclaimer: The following protocol is a proposed starting point and will require significant optimization, as this compound is not an established nuclear stain.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Fixation and permeabilization reagents (as for DAPI, if staining fixed cells)
Procedure for Live-Cell Staining:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 1-10 mM stock solution.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration will need to be determined experimentally.
-
Staining: Replace the culture medium of the cells with the this compound working solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed culture medium or PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with a filter set appropriate for cyanostilbene (e.g., Excitation ~380 nm, Emission ~480 nm).
Procedure for Fixed-Cell Staining:
-
Follow the fixation and permeabilization steps as described in the DAPI protocol.
-
Incubate the fixed cells with the this compound working solution (in PBS) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount and image as described for DAPI, using an appropriate filter set.
Visualizing the Molecules and Workflow
To better understand the compounds and the experimental process, the following diagrams are provided.
References
- 1. bosterbio.com [bosterbio.com]
- 2. betalifesci.com [betalifesci.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. DAPI - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Anisotropy Spectra of the Solvent-Sensitive Fluorophore 4-Dimethylamino-4′-Cyanostilbene in the Presence of Light Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bent-core liquid crystalline cyanostilbenes: fluorescence switching and thermochromism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. scispace.com [scispace.com]
- 12. DAPI | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 15. youdobio.com [youdobio.com]
- 16. astorscientific.us [astorscientific.us]
- 17. biology.stackexchange.com [biology.stackexchange.com]
- 18. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 19. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of cytotoxicity of stilbene analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 4-Cyanostilbene Derivatives for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 4-cyanostilbene derivatives as anticancer agents has garnered significant interest within the scientific community. However, a thorough understanding of their cytotoxicity is paramount before advancing these compounds into in vivo studies. This guide provides a comparative assessment of the cytotoxicity of various this compound derivatives, supported by experimental data from in vitro assays. It also outlines detailed experimental protocols and explores the known signaling pathways involved in their cytotoxic effects.
Comparative In Vitro Cytotoxicity
The cytotoxic effects of this compound derivatives and related stilbene analogs have been evaluated across various cancer cell lines using multiple assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 values.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| (E)-methyl-4-(3-5-dimethoxystyryl)benzoate (ester) | CHO-K1 | XTT | > 62.5 | [1] |
| HepG2 | XTT | > 62.5 | [1] | |
| CHO-K1 | Clonogenic Survival | ~20 | [1] | |
| HepG2 | Clonogenic Survival | ~20 | [1] | |
| (E)-4-(3-5-dimethoxystyryl)aniline (amino) | CHO-K1 | XTT | ~15.6 | [1] |
| HepG2 | XTT | > 62.5 | [1] | |
| CHO-K1 | Clonogenic Survival | ~10 | [1] | |
| HepG2 | Clonogenic Survival | ~10 | [1] | |
| (Z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (cis-TMS) | CHO-K1 | XTT | < 7.8 | [1] |
| HepG2 | XTT | < 7.8 | [1] | |
| CHO-K1 | Clonogenic Survival | ~0.08 | [1] | |
| HepG2 | Clonogenic Survival | ~0.16 | [1] | |
| (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS) | CHO-K1 | XTT | < 7.8 | [1] |
| HepG2 | XTT | < 7.8 | [1] | |
| CHO-K1 | Clonogenic Survival | ~5 | [1] | |
| HepG2 | Clonogenic Survival | ~5 | [1] | |
| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | A549 (Lung Cancer) | Growth Inhibition | 0.03 | [2] |
| trans-Resveratrol | SW480 (Colorectal) | Proliferation | >100 | [3] |
| HepG2 (Hepatoblastoma) | Proliferation | >100 | [3] | |
| PC-3 (Prostate) | Proliferation | ~10-100 | [3] | |
| 3,4,5,4′-tetramethoxy-cis-stilbene | HCT-116 (Colorectal) | Growth Inhibition | 0.02 | [3] |
Note: The table highlights that the cis-isomers of stilbene derivatives, such as cis-TMS and 3,4,5-trimethoxy-4'-bromo-cis-stilbene, often exhibit significantly higher cytotoxicity compared to their trans-counterparts.[1][2] This suggests that the stereochemistry of the molecule plays a crucial role in its biological activity.
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for commonly employed in vitro assays.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 4 hours in a CO2 incubator.
-
Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Protocol:
-
Harvest and plate a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Allow the cells to attach for a few hours.
-
Treat the cells with the desired concentrations of the this compound derivatives for 24 hours.
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells) to determine the surviving fraction.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Transfer 100 µL of the cell-free supernatant to a new 96-well plate.
-
Add 100 µL of the LDH Reaction Solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated and control wells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating them with the this compound derivatives for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Signaling Pathways and Mechanisms of Action
Stilbene derivatives, including this compound analogs, exert their cytotoxic effects by modulating various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several stilbene derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[2][4] This is often achieved by disrupting microtubule dynamics, which are essential for mitotic spindle formation and chromosome segregation. The inhibition of tubulin polymerization leads to a mitotic block, preventing cell division and ultimately triggering apoptosis.[4] Key regulatory proteins involved in this process include cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., cdc2), whose expression and activity are often downregulated by these compounds.[5] Additionally, the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 can be upregulated, further contributing to cell cycle arrest.[2]
Caption: G2/M cell cycle arrest induced by this compound derivatives.
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents, including stilbene derivatives.[4][6] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
The intrinsic pathway is often initiated by cellular stress, such as that caused by microtubule disruption or DNA damage. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and the release of cytochrome c from the mitochondria.[7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3.[8]
The extrinsic pathway is triggered by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn can activate caspase-3.[9] Both pathways converge on the activation of executioner caspases, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]
Caption: Apoptosis signaling pathways activated by this compound derivatives.
In Vivo Toxicity Assessment
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the systemic toxicity and therapeutic window of this compound derivatives. Acute oral toxicity studies in rodent models are a standard approach to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.
A general protocol for an acute oral toxicity study, following OECD Guideline 425, is as follows:
Protocol:
-
Healthy, young adult rodents (e.g., rats or mice) are used.
-
Animals are fasted overnight prior to dosing.
-
A single dose of the test substance is administered orally. The starting dose is selected based on in vitro data and is sequentially increased or decreased in subsequent animals depending on the outcome.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food and water consumption), and pathological changes for at least 14 days.
-
The LD50 value is then calculated based on the observed mortality.
Currently, there is a lack of publicly available in vivo acute toxicity data, including LD50 values, specifically for a wide range of this compound derivatives. One study on a resveratrol analog, 4,4′-dihydroxy-trans-stilbene, showed no acute toxicity or side effects in mice at the administered doses.[10] Another study on novel anti-melanoma compounds, which are not stilbene derivatives, provides a good example of an in vivo acute toxicity study design where no significant changes in body weight, blood cell count, blood chemistry, or organs were observed after 21 days of treatment.[11]
Conclusion
The available in vitro data suggests that this compound derivatives, particularly those with a cis-stilbene backbone, exhibit potent cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to be the induction of G2/M cell cycle arrest and apoptosis through the modulation of microtubule dynamics and key signaling pathways involving caspases and Bcl-2 family proteins.
However, a significant data gap exists regarding the in vivo toxicity of these compounds. Further comprehensive in vivo studies are crucial to establish their safety profiles, determine therapeutic indices, and guide the selection of promising candidates for further preclinical and clinical development. Researchers are encouraged to conduct standardized acute and sub-chronic toxicity studies to fully characterize the in vivo effects of their novel this compound derivatives. This will be a critical step in translating the promising in vitro anticancer activity of these compounds into effective and safe therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of cancer progression by a novel trans-stilbene derivative through disruption of microtubule dynamics, driving G2/M arrest, and p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 9. Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Cyanostilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Cyanostilbene. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Summary
This compound is a hazardous chemical that requires careful handling. The primary risks associated with this compound are its toxicity and irritant properties.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
Hazard and Precautionary Statements:
| Category | Code | Statement |
| Hazard | H301 | Toxic if swallowed.[1] |
| H311 | Toxic in contact with skin.[1] | |
| H331 | Toxic if inhaled.[1] | |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Justification |
| Hands | Double-gloving with nitrile gloves. Minimum thickness of 5 mil.[2] | Protects against dermal absorption. Nitrile provides good resistance to many organic solvents.[2] Breakthrough may occur in under one minute for gloves thinner than 5 mil when in contact with chemicals like acetonitrile.[2] |
| Eyes/Face | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation.[1] |
| Body | Chemical-resistant lab coat. | Protects skin from contamination. |
| Respiratory | NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95, P95, or P100). [3][4] | Required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[3] |
Operational Plan: Handling and Storage
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ventilated Enclosure: For weighing small quantities, a ventilated balance enclosure can be used.[5]
-
Safety Shower and Eyewash Station: Must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure for Solid this compound
-
Preparation:
-
Designate a specific work area within the fume hood for handling this compound.
-
Cover the work surface with disposable bench paper.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is within the fume hood.
-
-
Weighing:
-
Tare a sealed container on a balance located away from drafts.
-
Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean spatula.
-
Keep the container opening away from your breathing zone.
-
Seal the container before removing it from the fume hood to re-weigh.
-
-
Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
Wipe down the work surface in the fume hood with the same decontamination solution.
-
Dispose of all contaminated disposable materials (bench paper, gloves, weigh boats) in the designated solid hazardous waste container.
-
Step-by-Step Procedure for Preparing a this compound Solution
-
Preparation:
-
Perform all steps within a certified chemical fume hood.
-
Have your solvent and a pre-labeled, sealable container ready.
-
-
Dissolution:
-
Weigh the required amount of solid this compound as described above.
-
Slowly add the desired solvent to the container with the solid.
-
Seal the container and mix by gentle swirling or using a magnetic stirrer until the solid is fully dissolved.
-
-
Storage:
-
Store the solution in a tightly sealed, clearly labeled container.
-
The label should include the chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.
-
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.[6]
-
Store in a designated, labeled cabinet for toxic chemicals.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Solid Waste Disposal
-
Segregation:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes used gloves, weigh boats, contaminated bench paper, and any un-used solid chemical.
-
-
Container:
-
Use a puncture-resistant, sealable container.
-
Line the container with a heavy-duty plastic bag.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (toxic, irritant).
-
Liquid Waste Disposal
-
Segregation:
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams. It is recommended to segregate halogenated and non-halogenated solvent waste.
-
-
Container:
-
Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle).
-
Do not fill the container to more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used, the approximate concentration, and the appropriate hazard pictograms.
-
Emergency Procedures
Spills
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or environmental health and safety department immediately.
-
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
